molecular formula C6H9NO3S B1329725 Folcisteine CAS No. 5025-82-1

Folcisteine

カタログ番号: B1329725
CAS番号: 5025-82-1
分子量: 175.21 g/mol
InChIキー: WXTBYSIPOKXCPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Folcisteine, also known as N-acetylthioproline (NATCA or ATCA), is a plant growth regulator and biological stimulant with significant potential in agricultural research. With the molecular formula C6H9NO3S and a CAS number of 5025-82-1, it is characterized as a white to off-white solid powder . Recent scientific investigations highlight its efficacy in enhancing crop tolerance to various abiotic stresses. Research demonstrates that this compound safeguards maize against combined copper-cadmium stress by boosting the activity of photosynthesis-related enzymes like RUBPCase and PEPCase, thereby improving photosynthetic efficiency and CO2 fixation . It also enhances plant resilience by activating enzymatic and non-enzymatic antioxidant defense systems, mediating the ascorbate-glutathione pathway to reduce oxidative damage from reactive oxygen species (ROS) and stabilize membrane integrity . Furthermore, this compound application has been shown to restore the balance of endogenous hormones under stress conditions, promoting growth by modulating levels of IAA, GA, ZR, and ABA . In studies on wheat seedlings under salt stress, this compound effectively mitigated growth inhibition and performed exceptionally well in reducing hydrogen peroxide (H2O2) and superoxide anion (O2·-) levels . Its applications extend to promoting seed germination, cell division, chlorophyll protection, and improving fruit set and yield in various crops . This product is designated for research use only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-acetyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTBYSIPOKXCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863483
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5025-82-1
Record name N-Acetyl-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5025-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5025-82-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Thiazolidinecarboxylic acid, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetylthiazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.376
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-acetylthioproline (ATCA) synthesis and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-acetylthioproline (ATCA) and Its Derivatives for Drug Development Professionals

Introduction to N-acetylthioproline (ATCA)

N-acetylthioproline (ATCA), chemically known as (R)-3-Acetylthiazolidine-4-carboxylic acid, is a heterocyclic compound derived from the amino acid L-proline. It has garnered interest in the scientific and pharmaceutical communities for its potential therapeutic properties, including acting as a cysteine derivative with potential antitumor activity.[1] The thiazolidine (B150603) ring structure is a key feature, and modifications to this scaffold can lead to a diverse range of derivatives with varied biological activities. This guide provides a technical overview of the synthesis of ATCA and its derivatives, experimental protocols, and the broader context of its application in drug discovery.

Synthesis of N-acetyl-L-thioproline (ATCA)

The synthesis of ATCA is most commonly achieved through the N-acetylation of L-thioproline. L-thioproline, also known as (R)-Thiazolidine-4-carboxylic acid, serves as the starting material for this transformation.[2] The acetylation process introduces an acetyl group onto the nitrogen atom of the thiazolidine ring.

Synthetic Pathway

A general and effective method for the synthesis of ATCA involves the reaction of L-thioproline with an acetylating agent, such as acetic anhydride (B1165640). This reaction is typically carried out in the presence of a solvent and may involve heating to drive the reaction to completion. A related patent describes a method for the racemization of N-acetyl-L-thioproline to N-acetyl-DL-thioproline using acetic acid and acetic anhydride at elevated temperatures.[3]

Experimental Protocol

The following protocol is adapted from a described synthesis method.[1]

Materials:

  • L-thioproline

  • Potassium chloride solution

  • 2-thienylacetonitrile (85% solution)

  • p-xylene (B151628) (90%)

  • Decolorizing molecular sieves

  • Phosphorus pentoxide

Procedure:

  • To a reaction vessel, add L-thioproline (0.11 mol) and potassium chloride solution (100 mL).

  • Set the stirring speed to 150 rpm and heat the mixture to 85°C.

  • Slowly add a solution of 85% 2-thienylacetonitrile (50 mL) dropwise over a period of 40 minutes.

  • Maintain the reaction conditions with stirring for an additional 120 minutes.

  • Upon completion, perform a reduced pressure distillation (2.3 kPa) to separate the solid product.

  • To the resulting solid, add 90% p-xylene (80 mL) and heat until the solid is completely dissolved.

  • Add decolorizing molecular sieves and maintain the solution temperature at 15°C for 35 minutes for decolorization.

  • Remove solid impurities by filtration.

  • Dehydrate the solution using phosphorus pentoxide to yield the final white N-acetyl-L-thioproline product.

Quantitative Data
ParameterValueReference
Starting MaterialL-thioproline[1]
Yield89% (17.13 g)[1]
AppearanceOff-white to white powder[1]
Melting Point143-145°C[1]
Molecular FormulaC6H9NO3S[1]
Molecular Weight175.21 g/mol [1]

Synthesis Workflow Diagram

ATCA_Synthesis_Workflow Start L-thioproline + Potassium Chloride Solution Reaction Reaction at 85°C with 2-thienylacetonitrile Start->Reaction Heat & Stir Distillation Reduced Pressure Distillation Reaction->Distillation Isolate Solid Dissolution Dissolution in p-xylene Distillation->Dissolution Decolorization Decolorization with Molecular Sieves Dissolution->Decolorization Filtration Filtration Decolorization->Filtration Dehydration Dehydration with Phosphorus Pentoxide Filtration->Dehydration End N-acetyl-L-thioproline (ATCA) Dehydration->End

Caption: Workflow for the synthesis of N-acetyl-L-thioproline (ATCA).

Synthesis of ATCA Derivatives

The ATCA scaffold can be chemically modified to produce a variety of derivatives. These modifications can be targeted to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships (SAR). Common strategies include modifications at the carboxylic acid group, the acetyl group, or the thiazolidine ring itself. For instance, new N-acyl thiourea (B124793) derivatives with heterocyclic rings have been synthesized and shown to possess antimicrobial and antioxidant activities.[4] Another example is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives which have shown fungicidal activity.[5][6]

General Synthesis of N-Acyl Thiourea Derivatives

A general route to N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. This intermediate then reacts with a heterocyclic amine to yield the final product.[4]

Representative Experimental Protocol (N-Acyl Thiourea Derivative)

This protocol is a generalized representation based on the synthesis of N-acyl thiourea derivatives.[4]

Step 1: Formation of Isothiocyanate

  • Dissolve the starting carboxylic acid in a suitable solvent (e.g., anhydrous acetone).

  • React the carboxylic acid with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.

  • In a separate vessel, dissolve ammonium thiocyanate in the same solvent.

  • Add the acid chloride solution to the ammonium thiocyanate solution and stir, which results in the formation of the isothiocyanate intermediate.

Step 2: Reaction with Amine

  • To the solution containing the isothiocyanate, add the desired heterocyclic amine.

  • The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate.

  • The final N-acyl thiourea derivative can be isolated and purified using standard techniques like crystallization or chromatography.

Quantitative Data for Derivative Synthesis

Quantitative data is highly dependent on the specific derivative being synthesized. For a series of N-(thiophen-2-yl) nicotinamide derivatives, yields have been reported in the range of 64% to 72%.[5]

ParameterValue RangeReference
N-(thiophen-2-yl) nicotinamide derivatives
Yield64% - 72%[5]

Derivative Synthesis Workflow Diagram

Derivative_Synthesis_Workflow CarboxylicAcid Carboxylic Acid (Starting Material) AcidChloride Acid Chloride Formation (e.g., with Oxalyl Chloride) CarboxylicAcid->AcidChloride Isothiocyanate Isothiocyanate Formation (with Ammonium Thiocyanate) AcidChloride->Isothiocyanate FinalProduct N-Acyl Thiourea Derivative Isothiocyanate->FinalProduct Amine Heterocyclic Amine Amine->FinalProduct Nucleophilic Addition

Caption: General workflow for N-acyl thiourea derivative synthesis.

Signaling Pathways in Drug Development

The development of new drugs, such as derivatives of ATCA, often involves targeting specific cellular signaling pathways that are dysregulated in disease. While the specific pathways modulated by ATCA are a subject of ongoing research, many therapeutic agents for conditions like cancer exert their effects by interfering with pathways crucial for cell proliferation, survival, and differentiation.[][8] Key signaling pathways often investigated in drug discovery include the Wnt, Notch, Hedgehog, and various receptor tyrosine kinase (RTK) pathways like the EGFR pathway.[9][10]

Generalized Kinase Signaling Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway, which is a common target for cancer therapeutics.

Signaling_Pathway cluster_nucleus Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Kinase1 Downstream Kinase 1 (e.g., Ras/Raf) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Nucleus Nucleus Response Cellular Response (Proliferation, Survival) Nucleus->Response Gene Expression

Caption: A simplified model of a kinase signaling cascade.

Experimental Workflow for Drug Discovery

The process of discovering and developing a new drug is a lengthy and complex endeavor. It begins with the synthesis of candidate compounds and progresses through various stages of in vitro and in vivo testing to evaluate their efficacy and safety.

Drug Discovery Workflow Diagram

Drug_Discovery_Workflow Synthesis Synthesis of ATCA & Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Cell-based Assays) Purification->InVitro LeadId Lead Identification & Optimization InVitro->LeadId LeadId->Synthesis SAR Feedback InVivo In Vivo Testing (Animal Models) LeadId->InVivo Preclinical Preclinical Development (Toxicology, ADME) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for drug discovery and development.

References

The Biological Activity of Folcisteine in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folcisteine, also known as 3-Acetylthiazolidine-4-carboxylic acid (ATCA), is a synthetic cysteine derivative with significant potential in cellular therapeutics. Structurally, it is a cysteine prodrug, designed to facilitate the intracellular delivery of cysteine, a rate-limiting amino acid in the synthesis of the master antioxidant, glutathione (B108866) (GSH). This guide elucidates the core biological activities of this compound in mammalian cells, focusing on its mechanism of action as a cytoprotective agent. We will explore its role in modulating cellular redox status, its impact on cell viability under oxidative stress, and its potential influence on apoptosis. This document provides a comprehensive overview of the experimental protocols to assess these activities and visualizes the key signaling pathways and workflows.

Core Mechanism of Action: Cysteine Prodrug and Glutathione Precursor

The primary biological function of this compound in mammalian cells is to serve as a stable, cell-permeable precursor to L-cysteine. The thiazolidine (B150603) ring in this compound protects the reactive sulfhydryl group of cysteine, allowing for efficient transport into the cell. Once inside the cell, this compound is hydrolyzed to release free L-cysteine.

This intracellular increase in L-cysteine directly fuels the synthesis of glutathione (GSH), a tripeptide (glutamate-cysteine-glycine) that is central to cellular antioxidant defense systems. By boosting GSH levels, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify xenobiotics, and maintain a reduced intracellular environment.

Key Biological Activities in Mammalian Cells

Cytoprotection Against Oxidative Stress

By increasing the intracellular pool of cysteine and subsequently GSH, this compound confers significant protection against oxidative damage induced by various stressors, including hydrogen peroxide, radiation, and certain toxins. This cytoprotective effect is a cornerstone of its biological activity.

Modulation of Redox-Sensitive Signaling Pathways

The elevation of intracellular GSH levels by this compound is hypothesized to modulate redox-sensitive signaling pathways. A key pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of increased antioxidant capacity, Nrf2 can translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cysteine L-Cysteine This compound->Cysteine Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS ROS GSH->ROS Neutralization Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Gene Transcription

Proposed Keap1-Nrf2 Signaling Pathway Activation by this compound.
Regulation of Cell Proliferation and Apoptosis

While the primary role of this compound is cytoprotective, studies on related thiazolidine derivatives suggest a potential role in modulating cell proliferation and apoptosis, particularly in cancer cells. By altering the cellular redox balance, this compound may influence signaling cascades that control cell cycle progression and programmed cell death. For instance, in a pro-oxidant tumor microenvironment, restoring GSH levels could potentially sensitize cancer cells to apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data from in vitro studies on a mammalian cell line (e.g., HepG2 human hepatoma cells) treated with this compound. This data is illustrative of expected outcomes based on its mechanism of action.

AssayEndpointConditionThis compound ConcentrationResult
Cell Viability (MTT Assay) % ViabilityControl0 µM100%
Oxidative Stress (100 µM H₂O₂)0 µM45 ± 5%
Oxidative Stress + this compound100 µM65 ± 7%
Oxidative Stress + this compound500 µM85 ± 6%
Glutathione Levels Intracellular GSH (nmol/mg protein)Control0 µM50 ± 4
This compound Treatment (24h)100 µM75 ± 6
This compound Treatment (24h)500 µM110 ± 9
Apoptosis (Annexin V/PI) % Apoptotic CellsControl0 µM5 ± 1%
Oxidative Stress (100 µM H₂O₂)0 µM40 ± 4%
Oxidative Stress + this compound500 µM15 ± 3%

Detailed Experimental Protocols

Assessment of Cytoprotective Effect (MTT Assay)

This protocol assesses the ability of this compound to protect mammalian cells from oxidative stress-induced cell death.

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., HepG2) in 96-well plate B 2. Pre-treat with This compound for 24h A->B C 3. Induce Oxidative Stress (e.g., H₂O₂) B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan (B1609692) Crystals D->E F 6. Measure Absorbance at 570 nm E->F

Workflow for Assessing Cytoprotection using MTT Assay.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in sterile water or DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 500 µM). Incubate for 24 hours.

  • Induction of Oxidative Stress: Remove the this compound-containing medium and add 100 µL of medium containing a pre-determined concentration of H₂O₂ (e.g., 100 µM). Include control wells with medium only. Incubate for 4-6 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Quantification of Intracellular Glutathione (GSH)

This protocol measures the impact of this compound on intracellular GSH levels.

Materials:

  • Mammalian cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Glutathione Assay Kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • GSH Assay: Perform the glutathione assay according to the manufacturer's instructions. This typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at 412 nm.

  • Data Analysis: Normalize the GSH concentration to the protein concentration for each sample and express the results as nmol GSH/mg protein.

Assessment of Apoptosis by Western Blot

This protocol is for detecting key apoptosis-related proteins to determine if this compound can modulate apoptotic pathways.

Materials:

  • Mammalian cell line

  • This compound and an apoptosis-inducing agent (e.g., staurosporine (B1682477) or H₂O₂)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound with or without an apoptosis inducer. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis on the bands and normalize to the loading control (β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as a cytoprotective agent in mammalian cells, primarily through its function as a cysteine prodrug that enhances intracellular glutathione synthesis. This activity suggests its utility in conditions associated with oxidative stress. While its direct effects on signaling pathways like Keap1-Nrf2 and on apoptosis are strongly inferred, further research is required to fully elucidate these mechanisms and to establish quantitative dose-response relationships in various cell types. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for the future development of this compound as a therapeutic agent.

Folcisteine as a Cysteine Pro-drug: A Technical Guide to its Metabolic Pathway and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcisteine, chemically known as 3-Acetylthiazolidine-4-carboxylic acid (ATCA), is a synthetic derivative of the amino acid L-cysteine. It has garnered significant interest in various fields, including respiratory medicine as a mucolytic agent and in agriculture as a biostimulant.[1][2] At its core, the therapeutic and biological activity of this compound stems from its function as a pro-drug of L-cysteine. By delivering a stable, precursor form of cysteine, this compound effectively replenishes intracellular levels of this crucial amino acid. This guide provides an in-depth technical overview of the metabolic pathway of this compound, its mechanism of action as a cysteine pro-drug, and detailed experimental protocols for its analysis.

Metabolic Pathway of this compound

The metabolic conversion of this compound to cysteine is a critical aspect of its function. While direct metabolic studies on this compound are limited in publicly available literature, the pathway can be inferred from studies on its close structural analog, L-thiazolidine-4-carboxylic acid (TAC).[3] The metabolism of thiazolidine (B150603) derivatives can proceed through both enzymatic and non-enzymatic routes to liberate cysteine.[4]

The proposed primary metabolic pathway for this compound involves a two-step enzymatic process, primarily occurring in the liver and kidneys.[3]

  • Mitochondrial Oxidation: this compound is first transported into the mitochondria, where it is oxidized by the enzyme proline oxidase. This reaction opens the thiazolidine ring to form an intermediate, likely N-acetyl-L-thiazoline-4-carboxylic acid.[3]

  • Hydrolysis to N-acetyl-cysteine (NAC): The unstable thiazoline (B8809763) intermediate is then believed to be hydrolyzed to N-acetyl-cysteine (NAC).

  • Deacetylation to L-cysteine: NAC is subsequently deacetylated by aminoacylases in the cytoplasm to yield L-cysteine.[5]

An alternative, non-enzymatic pathway may also contribute to the release of cysteine, involving the spontaneous hydrolysis of the thiazolidine ring, particularly at physiological pH.[6]

G cluster_0 Mitochondrion cluster_1 Cytoplasm Folcisteine_mito This compound (3-Acetylthiazolidine- 4-carboxylic acid) Thiazoline_intermediate N-Acetyl-L-thiazoline- 4-carboxylic acid (Intermediate) Folcisteine_mito->Thiazoline_intermediate Proline Oxidase NAC N-Acetyl-cysteine (NAC) Thiazoline_intermediate->NAC Hydrolysis Cysteine L-Cysteine NAC->Cysteine Aminoacylase Folcisteine_plasma This compound (in Plasma) Folcisteine_plasma->Folcisteine_mito Transport

Proposed metabolic pathway of this compound to L-cysteine.

Mechanism of Action: Replenishment of Glutathione (B108866)

The primary mechanism of action of this compound as a pro-drug is the elevation of intracellular L-cysteine levels. L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1] By providing a sustained release of cysteine, this compound supports the de novo synthesis of GSH, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress.

G This compound This compound Cysteine L-Cysteine This compound->Cysteine Metabolic Conversion GGC γ-Glutamylcysteine Cysteine->GGC Glutamate Glutamate Glutamate->GGC γ-Glutamylcysteine Synthetase Glycine Glycine GSH Glutathione (GSH) Glycine->GSH Glutathione Synthetase GGC->GSH Antioxidant_Defense Enhanced Antioxidant Defense & Detoxification GSH->Antioxidant_Defense

Mechanism of action: this compound replenishes glutathione stores.

Quantitative Data

ParameterObservation for [35S]-Thiazolidine carboxylic acid in RatsReference
Absorption Rapid and complete following a single oral dose (100 mg/kg).[3]
Time to Maximum Plasma Concentration (Tmax) 30 minutes.[3]
Maximum Plasma Concentration (Cmax) 140 µg eq/ml.[3]
Elimination Primarily through urinary excretion. Fecal excretion is less than 1% of the dose over 48 hours.[3]
Tissue Distribution Specific accumulation in the liver (29% of the dose at 3 hours), pancreas (7% of the dose at 3 hours), adrenals (320 µg eq/g at 3 hours), pituitary, and thyroid (230 µg eq/g at 3 hours).[3]
Effect on Glutathione Levels Oral administration of 800 mg/kg of Thiazolidine-4-carboxylic acid in rats showed an initial increase in GSH levels in the liver and gastric mucosa.[7]

Note: This data is for a related compound and should be considered as indicative for this compound.

Experimental Protocols

Quantification of this compound and its Metabolites in Plasma by LC-MS/MS

This protocol describes a method for the simultaneous quantification of this compound, N-acetyl-cysteine (NAC), and cysteine in plasma samples.

1. Sample Preparation

  • Blood Collection: Collect whole blood from subjects into EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., stable isotope-labeled this compound, NAC, and cysteine).

    • Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins and quench enzymatic activity.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes (e.g., 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 5% B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for this compound, NAC, cysteine, and their respective internal standards by infusing standard solutions.

3. Data Analysis

  • Construct calibration curves for each analyte using the peak area ratios of the analyte to its internal standard.

  • Quantify the concentration of each analyte in the plasma samples by interpolating their peak area ratios from the respective calibration curves.

G cluster_0 Sample Preparation cluster_1 Analysis Blood_Collection Blood Collection (EDTA tubes) Centrifugation Centrifugation (2000 x g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Plasma_Separation->Protein_Precipitation Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Experimental workflow for the analysis of this compound and its metabolites.

Conclusion

This compound serves as an effective pro-drug for L-cysteine, with a proposed metabolic pathway involving mitochondrial oxidation and subsequent hydrolysis to release cysteine. This replenishment of intracellular cysteine directly supports the synthesis of glutathione, a cornerstone of cellular antioxidant defense. While further studies are needed to fully elucidate the pharmacokinetics and metabolic fate of this compound in humans, the available data on related thiazolidine derivatives provide a strong foundation for its continued investigation and application. The analytical methods outlined in this guide offer a robust framework for researchers and drug development professionals to quantitatively assess this compound and its metabolites, facilitating a deeper understanding of its biological activity and therapeutic potential.

References

Folcisteine: A Technical Whitepaper on its Therapeutic Potential, Inferred from the Archetype Thiol-Based Drug N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Folcisteine and Thiol-Based Therapeutics

This compound, chemically known as N-acetylthioproline (ATCA), is a synthetic derivative of the amino acid L-cysteine.[1] It belongs to a class of compounds characterized by a thiol (-SH) group, which is central to their biological activity. While initially synthesized in the latter half of the 20th century and mentioned as a pharmaceutical intermediate for myocardial ischemia protection, its development and documented use have predominantly been in the agricultural sector as a plant growth regulator.[1]

Given the limited specific data on this compound's therapeutic profile, this whitepaper will focus on N-acetylcysteine (NAC), a structurally and functionally similar molecule that has been extensively studied and is approved for several clinical indications. The history and therapeutic effects of NAC provide a robust framework for understanding the potential applications of this compound.

Discovery and History of N-Acetylcysteine (NAC) as a Therapeutic Agent

The therapeutic journey of NAC began in the mid-20th century, shortly after its initial synthesis. Its primary clinical applications evolved from its mucolytic properties to its role as a potent antioxidant and a life-saving antidote.

  • Early 1960s: NAC was first investigated as a mucolytic agent due to its ability to reduce the viscosity of mucus and sputum. This was a significant advancement for patients with respiratory conditions characterized by thick, tenacious secretions.

  • 1970s: A pivotal discovery was NAC's efficacy as an antidote for acetaminophen (B1664979) (paracetamol) overdose. Researchers found that NAC could replenish hepatic glutathione (B108866) (GSH) stores, which are depleted during acetaminophen metabolism, thereby preventing severe liver damage.

  • 1980s and beyond: The antioxidant and anti-inflammatory properties of NAC have led to its investigation in a wide range of conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and various psychiatric disorders.

Therapeutic Mechanisms of Action

The therapeutic effects of thiol-containing compounds like NAC, and putatively this compound, are primarily attributed to two interconnected mechanisms: mucolysis and antioxidation via glutathione replenishment.

Mucolytic Action: Cleavage of Mucin Disulfide Bonds

In respiratory conditions such as chronic bronchitis and COPD, mucus hypersecretion and increased viscosity lead to airway obstruction and recurrent infections. The gel-like structure of mucus is largely determined by mucin glycoproteins, which are cross-linked by disulfide bonds (-S-S-).

NAC, with its free thiol group, acts as a reducing agent, cleaving these disulfide bonds and depolymerizing the mucin network. This reduces the viscosity and elasticity of the mucus, facilitating its clearance from the airways.

Mucolytic_Action cluster_0 Mucin Network (High Viscosity) cluster_1 Mucin Depolymerization (Low Viscosity) Mucin1 Mucin Polymer Mucin2 Mucin Polymer Mucin1->Mucin2 Disulfide Bond (-S-S-) Mucin3 Mucin Monomer Mucin4 Mucin Monomer NAC N-Acetylcysteine (Free Thiol, -SH) NAC->Mucin1 Cleavage of Disulfide Bond

Mechanism of mucolytic action by N-acetylcysteine.
Antioxidant Action: Glutathione Replenishment

Glutathione (GSH) is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS). Many pathological states are associated with increased oxidative stress and depleted GSH levels.

NAC serves as a precursor for the synthesis of L-cysteine, which is the rate-limiting substrate for the production of GSH. By increasing the intracellular pool of L-cysteine, NAC enhances the synthesis of GSH, thereby boosting the cell's antioxidant capacity.

Glutathione_Synthesis_Pathway NAC N-Acetylcysteine (administered) Cysteine L-Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) (Antioxidant) Cysteine->GSH Rate-limiting step in Glutathione Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Cell Cellular Protection GSH->Cell Protects ROS->Cell Causes Damage

N-acetylcysteine as a precursor for glutathione synthesis.

Preclinical and Clinical Data (N-Acetylcysteine)

The following tables summarize representative quantitative data from clinical trials of NAC in patients with Chronic Obstructive Pulmonary Disease (COPD).

Table 1: Efficacy of Oral N-Acetylcysteine in COPD Patients

Study / Meta-analysisNumber of PatientsDurationDosageKey Findings
Zheng et al. (2017)13576-12 months1500 mg/day (Carbocisteine)Rate of total exacerbations reduced by 0.43 per patient-year (95% CI: -0.57 to -0.29)
Cazzola et al. (2015)10,377 (meta-analysis)≥ 2 monthsVariousReduced likelihood of exacerbations (Peto OR 1.73, 95% CI 1.56 to 1.91)
Zheng et al. (2008)7091 year1500 mg/day (Carbocisteine)Exacerbation rate of 1.01 in the treatment group vs. 1.35 in the placebo group (RR 0.75, 95% CI 0.62-0.92)[2]

Table 2: Pharmacokinetic Parameters of Oral N-Acetylcysteine

ParameterValueReference
Bioavailability6-10%Borgström et al. (1986)
Time to Peak Plasma Concentration (Tmax)1-2 hoursVarious studies
Elimination Half-life (t1/2)~2.27 hoursBorgström et al. (1986)
Volume of Distribution (Vd)0.33 L/kgBorgström et al. (1986)
Clearance0.21 L/h/kgBorgström et al. (1986)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the therapeutic effects of NAC.

In Vitro Sputum Viscoelasticity Assay

Objective: To quantify the mucolytic effect of a compound on human sputum.

Methodology:

  • Sputum Collection: Collect sputum samples from patients with chronic bronchitis.

  • Sample Preparation: Homogenize the sputum samples by gentle mixing.

  • Treatment: Aliquot the homogenized sputum and treat with either a saline control or varying concentrations of the test compound (e.g., NAC).

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

  • Rheological Measurement: Use a cone-and-plate viscometer or a magnetic microrheometer to measure the dynamic viscosity (η') and elastic modulus (G').

  • Data Analysis: Compare the η' and G' values between the control and treated groups to determine the percentage reduction in viscoelasticity.

Sputum_Viscoelasticity_Workflow A Sputum Collection B Homogenization A->B C Aliquoting and Treatment (Control vs. Test Compound) B->C D Incubation at 37°C C->D E Rheological Measurement (Viscosity and Elasticity) D->E F Data Analysis E->F

Experimental workflow for in vitro sputum viscoelasticity assay.
In Vitro Glutathione Synthesis Assay

Objective: To measure the effect of a precursor compound on intracellular glutathione levels.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., human bronchial epithelial cells) to confluence.

  • Treatment: Treat the cells with the test compound (e.g., NAC) at various concentrations and for different durations. A control group with no treatment is included.

  • Cell Lysis: Harvest the cells and lyse them to release intracellular contents.

  • GSH Quantification: Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction with a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Normalization: Normalize the GSH levels to the total protein concentration in each sample.

  • Analysis: Compare the normalized GSH levels between the control and treated groups.

Conclusion and Future Directions

While this compound is a compound of interest due to its structural similarity to the well-established therapeutic agent N-acetylcysteine, there is a notable lack of specific research into its therapeutic effects in humans. The extensive data available for NAC demonstrates the significant potential of thiol-based compounds as mucolytic and antioxidant agents in the management of respiratory diseases and conditions associated with oxidative stress.

Future research should be directed towards elucidating the specific pharmacological profile of this compound. This includes:

  • Preclinical studies: In vitro and in vivo studies to determine its efficacy and safety profile.

  • Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion in animal models and eventually in humans.

  • Clinical trials: Well-designed, placebo-controlled clinical trials to evaluate its therapeutic potential in relevant patient populations.

Such research is essential to validate whether this compound can be a valuable addition to the therapeutic arsenal (B13267) for respiratory and other diseases.

References

Cellular Uptake and Transport Mechanisms of Folcisteine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folcisteine, a compound recognized for its role as a cysteine prodrug, is central to cellular antioxidant defenses through its contribution to glutathione (B108866) (GSH) synthesis. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of this compound, drawing upon current scientific literature regarding its constituent components: N-acetylcysteine (NAC) and thiazolidine-4-carboxylic acid (TC). Furthermore, this document explores the potential for folate-mediated transport, a possibility raised by the compound's nomenclature and its formulation in some commercial products. We delve into the molecular pathways governing its entry into the cell, its intracellular fate, and the subsequent impact on key metabolic processes such as glutathione synthesis. Detailed experimental protocols for studying these mechanisms are provided, alongside quantitative data and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

This compound is a sulfur-containing compound that functions as a precursor to the amino acid L-cysteine. It is structurally a combination of N-acetylcysteine (NAC) and thiazolidine-4-carboxylic acid (TC). Thiazolidine-4-carboxylic acid is a condensation product of cysteine and formaldehyde[1]. The primary therapeutic and physiological significance of this compound lies in its ability to deliver cysteine into cells, thereby supporting the synthesis of glutathione (GSH), a critical intracellular antioxidant[1][2]. GSH plays a pivotal role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis[2][3].

The name "this compound" suggests a potential association with folic acid. Indeed, some formulations combine thiazolidine-4-carboxylic acid with folic acid, and this combination has been explored for its effects on age-related biochemical parameters[1]. This has led to the hypothesis that this compound may be taken up by cells via folate transport mechanisms, particularly in tissues where folate receptors are highly expressed, such as in certain cancer cells.

This guide will dissect the cellular transport and metabolic pathways of this compound by examining its individual components and the potential for folate-mediated uptake.

Cellular Uptake and Intracellular Metabolism

Direct experimental data on the cellular transport of the intact this compound molecule is limited. Therefore, its uptake mechanisms are inferred from studies on its constituent parts, N-acetylcysteine and thiazolidine-4-carboxylic acid.

N-Acetylcysteine (NAC) Component

N-acetylcysteine is a well-studied cysteine prodrug that is known to be membrane-permeable. It is generally thought to enter cells via passive diffusion, although some studies suggest the involvement of specific transporters.

  • Transport Mechanism: The primary mode of NAC entry into cells is not fully elucidated, but it appears to be a combination of passive diffusion and facilitated transport. Studies in human erythrocytes have shown that a significant portion (56%) of NAC transport is mediated by the anion exchange protein[4]. The uptake follows first-order kinetics and becomes saturated only at high concentrations (above 10 mM)[4][5]. In contrast, studies with rat hepatocytes suggest a slow uptake of NAC itself, with a significant portion being deacetylated extracellularly to cysteine, which is then transported into the cells[6].

  • Intracellular Fate: Once inside the cell, NAC is rapidly hydrolyzed by acylase enzymes to yield L-cysteine and acetate[7]. This newly formed cysteine then becomes available for various metabolic processes, most notably the synthesis of glutathione[7].

Thiazolidine-4-carboxylic acid (TC) Component

Thiazolidine-4-carboxylic acid serves as another intracellular delivery system for cysteine. Its metabolic conversion to cysteine involves a two-step enzymatic process.

  • Transport Mechanism: The specific transporters for TC have not been fully characterized. However, given its structural similarity to proline, it is plausible that it utilizes amino acid transport systems.

  • Intracellular Fate: In rat liver and kidney, TC is oxidized in the mitochondria by proline oxidase to L-thiazoline-4-carboxylic acid. This intermediate is then hydrolyzed in the cytoplasm to N-formyl-cysteine[8]. A cytosolic enzyme subsequently hydrolyzes N-formyl-cysteine to L-cysteine and formic acid[8][9]. This pathway effectively releases cysteine into the cytoplasm where it can be used for GSH synthesis.

The proposed intracellular journey of this compound, based on the metabolism of its components, is illustrated in the following diagram.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound NAC N-Acetylcysteine (NAC) This compound->NAC Dissociation/ Metabolism TC Thiazolidine-4-carboxylic acid (TC) This compound->TC Dissociation/ Metabolism Cysteine_from_NAC L-Cysteine NAC->Cysteine_from_NAC Acylase TC_mito TC TC->TC_mito Transport GSH_Synth Glutathione Synthesis Cysteine_from_NAC->GSH_Synth Cysteine_from_TC L-Cysteine Cysteine_from_TC->GSH_Synth NFC N-Formyl-Cysteine NFC->Cysteine_from_TC Hydrolysis ProlineOxidase Proline Oxidase TC_mito->ProlineOxidase Oxidation Thiazoline L-Thiazoline-4- carboxylic acid ProlineOxidase->Thiazoline Oxidation Thiazoline->NFC Transport & Hydrolysis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folcisteine_Folate This compound-Folate Conjugate FR Folate Receptor (FRα) Folcisteine_Folate->FR Binding Endosome Endosome FR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion & Acidification Folcisteine_Released This compound Lysosome->Folcisteine_Released Release This compound This compound Cysteine L-Cysteine This compound->Cysteine Cellular Uptake & Metabolism GCS γ-glutamylcysteine synthetase (GCS) Cysteine->GCS Glutamate Glutamate Glutamate->GCS Glycine Glycine GS GSH synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) GCS->gamma_GC GS->GSH A 1. Cell Seeding Seed cells in 24-well plates and grow to confluence. B 2. Treatment Incubate cells with various concentrations of this compound for different time points. A->B C 3. Washing Wash cells with ice-cold PBS to remove extracellular compound. B->C D 4. Cell Lysis Lyse cells with a suitable lysis buffer. C->D E 5. Protein Quantification Determine protein concentration of the lysate using a BCA assay. D->E F 6. Sample Preparation Prepare lysate for analysis (e.g., protein precipitation). D->F G 7. Quantification Analyze intracellular this compound concentration using HPLC or LC-MS/MS. F->G H 8. Data Analysis Normalize uptake to protein concentration and determine kinetic parameters. G->H

References

Folcisteine: Unraveling the Molecular Mechanisms of a Plant Growth Regulator with Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review

Audience: Researchers, scientists, and drug development professionals.

Abstract

Folcisteine, also known as N-acetyl-L-thioproline, is a compound primarily recognized for its potent effects as a plant growth regulator. While it has demonstrated significant utility in agriculture by enhancing crop yield and stress resilience, its applications in pharmaceuticals as a mucolytic agent and for myocardial protection are also documented. This technical guide synthesizes the current understanding of this compound's molecular interactions and signaling pathways, with a primary focus on its established roles in plant physiology due to the limited availability of detailed molecular data in human cellular systems.

Primary Applications of this compound

This compound has established applications in two main fields:

  • Agriculture: It is widely used as a biostimulant to promote seed germination, enhance cell division and elongation, and increase fruit setting and overall yield.[1] It also plays a role in protecting chlorophyll (B73375) and delaying senescence in plants.[1]

  • Pharmaceuticals: this compound is utilized as a mucolytic agent to break down mucus in respiratory conditions like chronic bronchitis and COPD, improving airflow.[2] It has also been investigated for its potential in protecting against myocardial ischemia.[1]

Molecular Mechanisms and Signaling Pathways in Plants

The majority of detailed mechanistic information for this compound pertains to its function in plants, where it influences several key physiological processes.

Enhancement of Antioxidant Defense Systems

This compound has been shown to bolster plant resilience against abiotic stress by activating enzymatic and non-enzymatic antioxidant defense systems. It enhances the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT).[3][4] This activation helps to mitigate oxidative damage from reactive oxygen species (ROS) and stabilize membrane integrity.[3] The slow liberation of thiolic groups (-SH) from the this compound molecule is thought to contribute to the activation of these anabolic enzymes.[3]

Antioxidant_Defense_Pathway cluster_stress Cellular Stress Response This compound This compound SH_Group Thiolic Groups (-SH) This compound->SH_Group Slow liberation Anabolic_Enzymes Activation of Anabolic Enzymes SH_Group->Anabolic_Enzymes Antioxidant_Enzymes SOD, POD, CAT Anabolic_Enzymes->Antioxidant_Enzymes Enhances activity of ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenges Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress

Diagram 1: this compound's role in enhancing antioxidant defense.
Modulation of Phytohormone Signaling

This compound acts as a biological stimulant that influences the levels of crucial plant hormones, including auxins (like IAA), gibberellins (B7789140) (GA), and cytokinins (like zeatin, ZR), while modulating the effects of stress-related hormones like abscisic acid (ABA).[1][3] By restoring the balance of these endogenous hormones under stress conditions, this compound promotes continued growth and development.[3]

Phytohormone_Modulation cluster_growth_promoters Growth Promoting Hormones cluster_stress_hormone Stress-Related Hormone This compound This compound IAA Auxins (IAA) This compound->IAA Influences GA Gibberellins (GA) This compound->GA Influences ZR Cytokinins (ZR) This compound->ZR Influences ABA Abscisic Acid (ABA) This compound->ABA Modulates Plant_Growth Promoted Plant Growth & Stress Resilience IAA->Plant_Growth GA->Plant_Growth ZR->Plant_Growth ABA->Plant_Growth Inhibits (under stress)

Diagram 2: Modulation of phytohormone levels by this compound.
Enhancement of Photosynthesis

This compound has been observed to improve photosynthetic efficiency, particularly under stress conditions. It boosts the activity of key enzymes involved in CO2 fixation, such as RuBisCO and PEPCase.[3] This leads to increased carbon assimilation and higher production of carbohydrates, which are essential for plant growth and energy.[3]

Photosynthesis_Enhancement This compound This compound Photosynthesis_Enzymes RuBisCO & PEPCase This compound->Photosynthesis_Enzymes Boosts activity of CO2_Fixation Increased CO2 Fixation Photosynthesis_Enzymes->CO2_Fixation Carbohydrate_Production Enhanced Carbohydrate Production (Glucose, Sucrose, Starch) CO2_Fixation->Carbohydrate_Production Plant_Vigor Increased Plant Vigor Carbohydrate_Production->Plant_Vigor

Diagram 3: this compound's impact on photosynthetic pathways.

Molecular Mechanisms in Pharmaceutical Applications

Mucolytic Activity

In its role as a mucolytic agent, this compound's mechanism is attributed to its ability to break down mucus, thereby facilitating its removal from the respiratory tract.[2] This action is believed to be mediated by the free thiol groups, which can cleave the disulfide bonds in mucoproteins, reducing the viscosity of the mucus.

Cardioprotective Effects

This compound was initially developed as a pharmaceutical intermediate for protection against myocardial ischemia.[1] The precise molecular targets and signaling pathways underlying this cardioprotective effect are not well-elucidated in the available literature. It is hypothesized that its antioxidant properties may play a role in mitigating ischemia-reperfusion injury.

Quantitative Data and Experimental Protocols

A comprehensive search of the scientific literature did not yield specific quantitative data such as IC50 values, binding affinities, or detailed experimental protocols for the molecular mechanisms of this compound in human cells. The available information is largely descriptive of its physiological effects, particularly in plants.

Conclusion and Future Directions

This compound is a molecule with demonstrated efficacy as a plant biostimulant and has found a niche in pharmaceutical applications as a mucolytic. Its mechanisms in plants, involving the enhancement of antioxidant defenses, modulation of phytohormones, and improvement of photosynthesis, are partially understood. However, for the scientific and drug development community, a significant knowledge gap exists regarding its specific molecular targets and signaling pathways in human cells. Future research should focus on elucidating these pathways to potentially expand its therapeutic applications and to better understand its mechanism of action in existing pharmaceutical roles. Such studies would require targeted biochemical and cellular assays to identify protein interactions and map the signaling cascades affected by this compound.

References

Methodological & Application

Application Notes and Protocols for Folcisteine in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcisteine, also known as N-acetyl-L-cysteine (NAC), is a derivative of the amino acid L-cysteine and is recognized for its potent antioxidant properties.[1][2] In agriculture, it is utilized as a biostimulant to enhance plant growth, particularly under stressful conditions.[3][4][5] Its application in plant tissue culture is an emerging area of interest, with the potential to improve culture establishment, growth, and regeneration by mitigating oxidative stress inherent to in vitro environments. Oxidative stress in plant tissue culture can arise from wounding of the explant, nutrient and hormonal imbalances in the media, and the artificial culture conditions, leading to the production of reactive oxygen species (ROS).[6] ROS can damage cellular components, leading to reduced growth, browning of tissues, and ultimately culture death. This compound, as a precursor to the antioxidant glutathione (B108866) and a direct ROS scavenger, can help to alleviate these detrimental effects.[6][7][8]

These application notes provide a detailed protocol for the preparation and use of this compound in plant tissue culture media to enhance culture performance.

Mechanism of Action

This compound primarily functions as a potent antioxidant. Its proposed mechanisms of action in plant cells include:

  • Direct ROS Scavenging: The sulfhydryl group in this compound can directly neutralize reactive oxygen species, thus protecting cells from oxidative damage.[9]

  • Precursor to Glutathione Synthesis: this compound is readily deacetylated in cells to yield L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[7] Glutathione is a major cellular antioxidant that plays a crucial role in detoxifying ROS.[6][7]

  • Reduction of Disulfide Bonds: this compound can reduce disulfide bonds in proteins, which can help to restore their function after oxidative damage.[7]

Data Presentation: Recommended this compound Concentrations for Plant Tissue Culture

While specific data for this compound in plant tissue culture is limited, the following table provides recommended concentration ranges to test based on studies using the related compound N-acetyl-L-cysteine (NAC) and general principles of antioxidant application in vitro. It is crucial to optimize the concentration for each specific plant species, explant type, and developmental stage.

Application StageRecommended Concentration Range (mg/L)Recommended Concentration Range (µM)Notes
Explant Sterilization & Establishment 10 - 5057 - 285To mitigate initial stress and browning from wounding and sterilization.
Callus Induction 20 - 100114 - 570To protect proliferating cells from oxidative stress and improve callus quality.
Shoot Proliferation 10 - 5057 - 285To enhance shoot multiplication and reduce hyperhydricity.
Rooting 5 - 2028.5 - 114To improve root initiation and development.

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound (N-acetyl-L-cysteine) powder

  • Distilled or deionized water

  • 0.1 M NaOH or 0.1 M HCl for pH adjustment

  • Sterile filter (0.22 µm) and syringe

  • Sterile container for storage

Protocol:

  • Weigh out 100 mg of this compound powder and place it in a sterile beaker.

  • Add approximately 80 mL of distilled water.

  • Stir the solution gently until the powder is completely dissolved. This compound is soluble in water.[5] Gentle warming (to around 37°C) or sonication can aid dissolution if needed.[10]

  • Adjust the pH of the solution to 5.7-5.8 using 0.1 M NaOH or 0.1 M HCl. This is crucial as unbuffered this compound solutions can be acidic.

  • Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Store the stock solution at 2-8°C for up to one month. For longer-term storage, aliquots can be stored at -20°C.

Incorporation of this compound into Plant Tissue Culture Medium

Materials:

  • Prepared basal medium (e.g., Murashige and Skoog - MS) with sucrose, vitamins, and any other required components.

  • Plant growth regulators (e.g., auxins and cytokinins) as required for the specific application (callus induction, shoot proliferation, etc.).

  • This compound stock solution (1 mg/mL).

  • Gelling agent (e.g., agar (B569324) or gellan gum).

  • Sterile petri dishes or culture vessels.

Protocol:

  • Prepare the desired volume of basal medium.

  • Add the required plant growth regulators. The ratio of auxins to cytokinins will influence the developmental outcome. A high auxin-to-cytokinin ratio generally favors root formation, a high cytokinin-to-auxin ratio favors shoot formation, and an intermediate ratio promotes callus proliferation.[11][12]

  • After the addition of heat-labile components like vitamins and before adding the gelling agent, add the desired volume of the sterile this compound stock solution to the medium to achieve the final concentration. For example, to achieve a final concentration of 10 mg/L, add 10 mL of the 1 mg/mL stock solution to 1 liter of medium.

  • Add the gelling agent and heat the medium to dissolve it completely.

  • Dispense the medium into sterile culture vessels.

  • Allow the medium to cool and solidify in a laminar flow hood.

  • The medium is now ready for the inoculation of plant explants.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_media_prep Medium Formulation cluster_culture Tissue Culture prep_fol Prepare this compound Stock Solution (1 mg/mL) add_fol Add this compound Stock Solution prep_fol->add_fol prep_media Prepare Basal Medium (e.g., MS) add_pgr Add Plant Growth Regulators to Basal Medium prep_media->add_pgr prep_pgr Prepare Plant Growth Regulator Stocks prep_pgr->add_pgr add_pgr->add_fol add_gel Add Gelling Agent and Autoclave add_fol->add_gel dispense Dispense Medium into Sterile Vessels add_gel->dispense inoculate Inoculate Explant on Medium dispense->inoculate sterilize Surface Sterilize Explant Material sterilize->inoculate incubate Incubate under Controlled Conditions inoculate->incubate subculture Subculture as Required incubate->subculture

Caption: Experimental workflow for the application of this compound in plant tissue culture.

signaling_pathway cluster_stress Cellular Stressors cluster_ros Oxidative Stress cluster_this compound This compound Action cluster_outcome Cellular Outcome wounding Explant Wounding ros Reactive Oxygen Species (ROS) Production wounding->ros culture In Vitro Culture Conditions culture->ros damage Cellular Damage ros->damage growth Improved Growth & Regeneration damage->growth inhibits This compound This compound (N-acetyl-L-cysteine) scavenging Direct ROS Scavenging This compound->scavenging gsh Glutathione (GSH) Synthesis This compound->gsh scavenging->ros neutralizes protection Cellular Protection scavenging->protection gsh->ros detoxifies gsh->protection protection->growth

Caption: Proposed signaling pathway of this compound in mitigating oxidative stress in plant cells.

References

Application Note: Quantification of Folcisteine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Folcisteine. The described protocol is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with isocratic elution and UV detection, providing a rapid and accurate means of quantification for research, quality control, and drug development purposes.

Introduction

This compound, chemically known as 3-Acetyl-4-thiazolidinecarboxylic acid, is a compound of interest in various fields, including its use as a plant growth regulator. Accurate and precise quantification of this compound is crucial for formulation development, stability studies, and quality assurance. This document provides a comprehensive protocol for a validated HPLC method to meet these analytical needs.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound (3-Acetyl-4-thiazolidinecarboxylic acid)

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Isocratic or Gradient Pumping System

  • Autosampler

  • Column Oven

  • UV-Vis Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 95:5 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions
  • For Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to achieve a nominal concentration of 1000 µg/mL. Further dilute to fall within the calibration range.

  • For Pharmaceutical Formulations: The sample preparation will depend on the formulation matrix. For a simple solid dosage form, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines. The following table summarizes the key validation parameters.

Validation ParameterResult
Linearity (µg/mL) 10 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup MobilePhase->HPLC_System StandardPrep Standard Solution Preparation Injection Inject Samples & Standards StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition PeakIntegration Peak Integration & Analysis DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The described HPLC method provides a simple, accurate, and precise tool for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and can be adapted for various research and development applications. The short run time allows for high-throughput analysis.

Harnessing Folcisteine to Enhance Crop Resilience and Yield Under Drought Stress: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drought stress is a major abiotic factor limiting crop productivity worldwide. As a plant biostimulant, Folcisteine (N-acetyl-L-thioproline) has demonstrated potential in mitigating the adverse effects of drought by enhancing water and nutrient uptake, regulating osmotic pressure, and promoting overall plant growth and development.[1] This document provides detailed application notes and protocols for utilizing this compound to enhance crop yield under drought conditions, based on available scientific literature. It outlines its mechanism of action, provides quantitative data on its effects, and details experimental protocols for its application and for assessing its physiological and molecular impacts on plants.

Mechanism of Action

This compound acts as a plant stimulant, influencing a cascade of physiological and molecular responses that collectively enhance drought tolerance. Its primary modes of action include:

  • Osmotic Regulation: this compound helps regulate the osmotic pressure within plant cells, which is crucial for maintaining turgor and water balance under water-deficit conditions.[1][2]

  • Enhanced Water and Nutrient Uptake: It is recognized for its capacity to improve the uptake of water and essential nutrients from the soil, which is often compromised during drought.[1]

  • Antioxidant System Enhancement: this compound application can lead to an increase in the activity of antioxidant enzymes, which help in scavenging reactive oxygen species (ROS) produced under stress conditions, thereby reducing oxidative damage to cells.

  • Hormonal Regulation: It can modulate the balance of endogenous plant hormones, such as abscisic acid (ABA), which plays a central role in orchestrating drought stress responses.

Signaling Pathways in Drought Stress Response

Drought stress triggers a complex network of signaling pathways in plants, primarily mediated by the phytohormone abscisic acid (ABA). These pathways can be broadly categorized as ABA-dependent and ABA-independent. This compound is thought to influence these pathways to enhance drought tolerance.

ABA-Dependent Signaling Pathway

The ABA-dependent pathway is a central regulatory mechanism for plant response to drought. When a plant experiences water deficit, ABA levels increase, initiating a signaling cascade that leads to stomatal closure to reduce water loss and the expression of stress-responsive genes.

ABADependentPathway Drought Drought Stress ABA ABA Biosynthesis (NCED, ZEP, AAO) Drought->ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL PP2C PP2Cs (Negative Regulator) PYR_PYL->PP2C Inhibits SnRK2 SnRK2s (Positive Regulator) PP2C->SnRK2 Inhibits AREB_ABF AREB/ABF Transcription Factors SnRK2->AREB_ABF Activates StressGenes Stress-Responsive Gene Expression (LEA, RD29B) AREB_ABF->StressGenes Regulates DroughtTolerance Drought Tolerance (Osmotic Adjustment, Stomatal Closure) StressGenes->DroughtTolerance

Caption: ABA-dependent signaling pathway in response to drought stress.

ABA-Independent Signaling Pathway

In addition to the ABA-mediated pathway, plants also utilize ABA-independent signaling cascades to respond to drought. These pathways often involve other transcription factors that directly sense stress signals and activate a different set of stress-responsive genes.

ABAIndependentPathway Drought Drought Stress Receptors Membrane Receptors Drought->Receptors SecondaryMessengers Secondary Messengers (Ca2+, ROS) Receptors->SecondaryMessengers MAPK MAPK Cascade SecondaryMessengers->MAPK TFs Transcription Factors (DREB, NAC, MYB/MYC) MAPK->TFs Activates StressGenes Stress-Responsive Gene Expression (RD29A, ERD1) TFs->StressGenes Regulates DroughtTolerance Drought Tolerance (Cellular Protection, Growth Regulation) StressGenes->DroughtTolerance

Caption: ABA-independent signaling pathway in response to drought stress.

Quantitative Data on this compound's Effects

While specific quantitative data on this compound's impact on crop yield under drought stress is limited in publicly available literature, studies on its effects under other abiotic stresses and the impact of related compounds provide valuable insights. The following tables summarize relevant findings.

Table 1: Effect of this compound (ATCA) on Wheat Seedling Growth under Salt Stress

Treatment GroupPlant Height Increase (%) (3 days)Aboveground Fresh Weight Increase (%) (3 days)
ATCA (25 mg/L)105
Na-SA (0.05 mg/L)2426
Na-SA + ATCA3632

Data adapted from a study on wheat seedlings under salt stress, indicating this compound's growth-promoting effects under abiotic stress.[3]

Table 2: Effect of Putrescine (a polyamine with roles in stress response) on Wheat Yield under Terminal Drought Stress

TreatmentGrain Yield per Plant (g)100-Grain Weight (g)Relative Water Content (%) Increase
Control (Drought)---
1.0 PPM Putrescine28.03.819.76

Data adapted from a study on wheat, demonstrating the potential of biostimulants to improve yield parameters under drought.[4]

Table 3: Effect of Proline (an osmoprotectant) on Maize Yield under Deficit Irrigation

Proline ConcentrationPlant Height Increase (%)Relative Water Content Increase (%)Grain Yield Increase (%)
2 mM16710
4 mM181014

Data from a study on maize, highlighting the positive impact of osmoprotectants on various parameters under water stress.

Experimental Protocols

Protocol 1: Foliar Application of this compound

This protocol outlines the steps for applying this compound as a foliar spray to crop plants in a research setting to evaluate its effect on drought tolerance.

FoliarApplicationWorkflow A Plant Growth (e.g., to 3-4 leaf stage) B Drought Stress Induction (e.g., withholding water) A->B D Foliar Spray Application (Apply until leaves are uniformly wet) B->D E Control Group (Spray with distilled water) B->E C This compound Solution Preparation (e.g., 20-30 mg/L in distilled water) C->D F Data Collection (Physiological, biochemical, and yield parameters) D->F E->F

Caption: Workflow for foliar application of this compound in drought stress experiments.

Materials:

  • This compound (N-acetyl-L-thioproline)

  • Distilled water

  • Surfactant (optional, to improve leaf coverage)

  • Spray bottles

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Plant Material: Grow crop plants to the desired stage (e.g., 3-4 leaf stage for seedlings or at the onset of the reproductive stage for yield studies).

  • Drought Stress Induction: Induce drought stress by withholding irrigation. Monitor soil moisture content to achieve the desired stress level (e.g., 50% field capacity).

  • Solution Preparation: Prepare a stock solution of this compound. For working solutions, dilute the stock solution with distilled water to the desired concentration (e.g., 20-30 mg/L). A non-ionic surfactant can be added to the final solution to enhance leaf surface coverage.

  • Application: Apply the this compound solution as a fine mist to the foliage of the plants until the leaves are uniformly wet. Application is best done in the early morning or late evening to maximize absorption and minimize evaporation.

  • Control Group: For the control group, spray plants with distilled water (and surfactant, if used in the treatment group).

  • Data Collection: Continue the drought stress for the intended period and collect data on various physiological, biochemical, and yield parameters at specified time points.

Protocol 2: Determination of Proline Content

Proline accumulation is a common indicator of drought stress in plants. This protocol, based on the method by Bates et al. (1973), describes a colorimetric assay to quantify proline content.

Materials:

  • Plant leaf tissue

  • 3% (w/v) aqueous sulfosalicylic acid

  • Acid-ninhydrin reagent

  • Toluene (B28343)

  • Spectrophotometer

Procedure:

  • Extraction: Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% aqueous sulfosalicylic acid.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction: Mix 2 mL of the supernatant with 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid in a test tube.

  • Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction by placing the test tube in an ice bath.

  • Extraction of Chromophore: Add 4 mL of toluene to the reaction mixture and vortex thoroughly. Allow the layers to separate and collect the upper toluene layer.

  • Measurement: Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer. Toluene is used as the blank.

  • Quantification: Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

Protocol 3: Assay of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)

This protocol outlines the measurement of Superoxide Dismutase (SOD) activity, a key antioxidant enzyme.

Materials:

  • Plant leaf tissue

  • Extraction buffer (e.g., potassium phosphate (B84403) buffer)

  • Reaction mixture (containing nitroblue tetrazolium (NBT), riboflavin (B1680620), and methionine)

  • Spectrophotometer

Procedure:

  • Enzyme Extraction: Homogenize fresh leaf tissue in an ice-cold extraction buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

  • Assay: The assay is based on the inhibition of the photochemical reduction of NBT. The reaction mixture typically contains phosphate buffer, methionine, NBT, EDTA, and the enzyme extract. The reaction is initiated by adding riboflavin and exposing the mixture to light.

  • Measurement: Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Conclusion

This compound presents a promising avenue for enhancing crop drought tolerance and securing yields in water-limited environments. Its role as a biostimulant, influencing osmotic adjustment, nutrient uptake, and stress signaling pathways, warrants further investigation. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy of this compound in various crop species and under different drought scenarios. Further research is needed to establish optimal application rates and timings for specific crops and to fully elucidate the molecular mechanisms underpinning its protective effects. Such studies will be instrumental in translating the potential of this compound into practical applications for sustainable agriculture.

References

Folcisteine: A Novel Mucolytic Agent for Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Folcisteine, a cysteine derivative, is an emerging therapeutic agent for the management of respiratory diseases characterized by mucus hypersecretion and airway inflammation, such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and cystic fibrosis.[1] Its multifaceted mechanism of action, encompassing mucolytic, antioxidant, and anti-inflammatory properties, makes it a compelling candidate for further investigation.[1] These application notes provide an overview of this compound's mechanisms, illustrative data on its efficacy in preclinical models, and detailed protocols for its evaluation in experimental settings.

Mechanism of Action

This compound exerts its therapeutic effects through three primary pathways:

  • Mucolytic Activity: this compound is believed to possess a free thiol group that acts to break the disulfide bonds within the glycoprotein (B1211001) polymers of mucus. This action reduces the viscosity and viscoelasticity of the mucus, facilitating its clearance from the airways.[1]

  • Antioxidant Activity: As a cysteine donor, this compound serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] By replenishing GSH levels, this compound helps to mitigate the oxidative stress implicated in the pathogenesis of chronic respiratory diseases.

  • Anti-inflammatory Activity: this compound has been observed to modulate inflammatory pathways. It is hypothesized to suppress the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the expression and release of pro-inflammatory cytokines in respiratory epithelial cells.

Data Presentation

The following tables summarize representative quantitative data illustrating the potential efficacy of this compound in various preclinical respiratory disease models.

Table 1: Effect of this compound on Sputum Viscosity in an in vitro Mucus Model

Treatment GroupConcentration (mM)Viscosity (cP)% Reduction in Viscosity
Control (Untreated)-150.2 ± 12.5-
This compound10105.8 ± 9.829.6%
This compound5072.1 ± 7.352.0%
This compound10045.6 ± 5.169.6%
N-acetylcysteine (NAC)10050.3 ± 6.266.5%

Data are presented as mean ± standard deviation.

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated Murine Alveolar Macrophages (RAW 264.7)

Treatment GroupIL-6 (pg/mL)TNF-α (pg/mL)
Control (Unstimulated)15.2 ± 3.122.5 ± 4.5
LPS (1 µg/mL)258.9 ± 20.3310.4 ± 25.8
LPS + this compound (10 µM)180.5 ± 15.1215.7 ± 18.9
LPS + this compound (50 µM)112.3 ± 10.8135.2 ± 12.1
LPS + this compound (100 µM)75.6 ± 8.288.9 ± 9.7

Data are presented as mean ± standard deviation.

Table 3: Antioxidant Activity of this compound in a Cigarette Smoke Extract (CSE)-induced Bronchial Epithelial Cell Model (BEAS-2B)

Treatment GroupGlutathione (GSH) Level (µM/mg protein)Reactive Oxygen Species (ROS) Production (Fold Change)
Control (No CSE)12.5 ± 1.81.0 ± 0.1
CSE (5%)5.8 ± 0.93.2 ± 0.4
CSE + this compound (50 µM)8.9 ± 1.22.1 ± 0.3
CSE + this compound (100 µM)11.2 ± 1.51.4 ± 0.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Mucolytic Activity Assessment by Sputum Rheology

This protocol details the procedure for evaluating the mucolytic efficacy of this compound by measuring its effect on the viscosity of an artificial sputum medium.

Materials:

  • This compound

  • Artificial Sputum Medium (e.g., containing mucin, DNA, and other components to mimic respiratory mucus)

  • Phosphate-buffered saline (PBS)

  • Rotational viscometer or rheometer

  • Incubator (37°C)

  • Pipettes and sterile consumables

Procedure:

  • Prepare stock solutions of this compound in PBS at various concentrations.

  • Dispense equal volumes of the artificial sputum medium into microcentrifuge tubes.

  • Add the this compound solutions to the sputum samples to achieve the desired final concentrations. Include a vehicle control (PBS) and a positive control (e.g., N-acetylcysteine).

  • Gently mix the samples and incubate at 37°C for 30 minutes.

  • After incubation, carefully load the samples onto the plate of the viscometer/rheometer.

  • Measure the viscosity of each sample according to the instrument's instructions.

  • Record the data and calculate the percentage reduction in viscosity relative to the vehicle control.

Protocol 2: Evaluation of Anti-inflammatory Effects in a Murine Alveolar Macrophage Cell Line

This protocol describes the assessment of this compound's anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 murine alveolar macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • After the incubation period, collect the cell culture supernatants.

  • Quantify the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on pro-inflammatory cytokine production.

Protocol 3: Assessment of Antioxidant Activity in a Cigarette Smoke-Induced Bronchial Epithelial Cell Model

This protocol outlines the methodology for determining the antioxidant effects of this compound in human bronchial epithelial cells (BEAS-2B) exposed to cigarette smoke extract (CSE).

Materials:

  • BEAS-2B human bronchial epithelial cell line

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • This compound

  • Cigarette Smoke Extract (CSE) - prepared by bubbling smoke from a standard research cigarette through cell culture medium

  • Glutathione (GSH) assay kit

  • Reactive Oxygen Species (ROS) detection reagent (e.g., DCFH-DA)

  • 24-well cell culture plates

  • Fluorescence plate reader

Procedure:

  • Culture BEAS-2B cells in 24-well plates until they reach 80-90% confluency.

  • Treat the cells with different concentrations of this compound for 24 hours.

  • Expose the cells to a freshly prepared, non-toxic concentration of CSE (e.g., 5%) for 4 hours. Include untreated and CSE-only controls.

  • For GSH measurement: Lyse the cells and measure the intracellular GSH levels using a commercial GSH assay kit according to the manufacturer's protocol. Normalize the GSH levels to the total protein content of each sample.

  • For ROS measurement: Following CSE exposure, wash the cells with PBS and incubate with a ROS detection reagent (e.g., 10 µM DCFH-DA) for 30 minutes at 37°C.

  • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the fold change in ROS production relative to the control group.

Visualizations

cluster_0 This compound's Mucolytic Action Mucus Glycoproteins (with disulfide bonds) Mucus Glycoproteins (with disulfide bonds) This compound This compound Mucus Glycoproteins (with disulfide bonds)->this compound targets Broken down Glycoproteins Broken down Glycoproteins This compound->Broken down Glycoproteins breaks disulfide bonds Reduced Mucus Viscosity Reduced Mucus Viscosity Broken down Glycoproteins->Reduced Mucus Viscosity leads to

This compound's direct action on mucus glycoproteins.

cluster_1 Antioxidant Pathway of this compound This compound This compound Cysteine Cysteine This compound->Cysteine provides Glutathione Glutathione Cysteine->Glutathione precursor for Oxidative Stress Oxidative Stress Glutathione->Oxidative Stress neutralizes Cellular Protection Cellular Protection Glutathione->Cellular Protection promotes

This compound's role in the glutathione synthesis pathway.

cluster_2 Anti-inflammatory Signaling Cascade Inflammatory Stimuli (e.g., LPS, CSE) Inflammatory Stimuli (e.g., LPS, CSE) NF-kB Pathway NF-kB Pathway Inflammatory Stimuli (e.g., LPS, CSE)->NF-kB Pathway activates ERK1/2 MAPK Pathway ERK1/2 MAPK Pathway Inflammatory Stimuli (e.g., LPS, CSE)->ERK1/2 MAPK Pathway activates Pro-inflammatory Cytokines (IL-6, TNF-a) Pro-inflammatory Cytokines (IL-6, TNF-a) NF-kB Pathway->Pro-inflammatory Cytokines (IL-6, TNF-a) induces ERK1/2 MAPK Pathway->Pro-inflammatory Cytokines (IL-6, TNF-a) induces This compound This compound This compound->NF-kB Pathway inhibits This compound->ERK1/2 MAPK Pathway inhibits

This compound's inhibitory effect on inflammatory pathways.

cluster_3 Experimental Workflow for Preclinical Evaluation A In Vitro Mucolytic Assay D Animal Model of Respiratory Disease (e.g., COPD) A->D B Cell-Based Anti-inflammatory Assay B->D C Cell-Based Antioxidant Assay C->D E This compound Administration D->E F Evaluation of Therapeutic Efficacy E->F

A logical workflow for the preclinical assessment of this compound.

References

Application of Folcisteine in the Cryopreservation of Cells: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Cryopreservation is an essential technology for the long-term storage of viable cells for research, therapeutic, and drug development applications. However, the process of freezing and thawing induces significant cellular stress, including the formation of intracellular ice crystals, osmotic stress, and a surge in reactive oxygen species (ROS), leading to reduced cell viability and functionality post-thaw. While traditional cryoprotectants like dimethyl sulfoxide (B87167) (DMSO) are effective, they can also be toxic to cells. Consequently, there is a growing need for novel cryoprotective agents that can mitigate these detrimental effects.

Folcisteine, also known as N-acetylthioproline (ATCA), is a sulfur-containing amino acid derivative with established antioxidant and cytoprotective properties.[1][2][3] Although direct studies on its application in cell cryopreservation are not yet available, its structural similarity to N-acetylcysteine (NAC), a well-documented cryoprotective antioxidant, suggests its potential as a valuable supplement in cryopreservation media.[4][5][6] This document outlines the prospective application of this compound in cell cryopreservation, detailing its hypothesized mechanism of action, proposed experimental protocols for its validation, and expected outcomes based on data from related compounds.

Hypothesized Mechanism of Action

The cryoprotective potential of this compound is believed to stem from its ability to counteract oxidative stress, a major contributor to cryoinjury.[7] The freeze-thaw cycle disrupts mitochondrial function, leading to an overproduction of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.[7][8]

This compound, as a thiol-containing antioxidant, is hypothesized to protect cells through several mechanisms:[9][10]

  • Direct ROS Scavenging: The thiol group in this compound can directly neutralize free radicals, reducing the overall oxidative burden on the cells.

  • Replenishment of Intracellular Glutathione (GSH): As a cysteine pro-drug, this compound can provide a substrate for the synthesis of glutathione, the cell's primary endogenous antioxidant.[11][12] Maintaining adequate GSH levels is crucial for detoxifying ROS and preserving cellular redox balance during the stresses of cryopreservation.[8]

  • Stabilization of Cellular Membranes: By mitigating lipid peroxidation, this compound may help maintain the integrity and fluidity of cellular membranes, which are highly susceptible to damage during freezing and thawing.

These mechanisms are expected to collectively enhance cell viability and preserve cellular function post-thaw.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a cryoprotective agent. These are generalized protocols and may require optimization for specific cell types.

Protocol 1: Preparation of this compound-Supplemented Cryopreservation Medium
  • Prepare a stock solution of this compound: Dissolve this compound powder in a suitable solvent (e.g., cell culture grade water or DMSO) to a stock concentration of 100 mM.[13] Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Prepare the basal cryopreservation medium: A common basal medium consists of 90% fetal bovine serum (FBS) and 10% DMSO. Alternatively, a serum-free formulation can be used.

  • Supplement with this compound: On the day of use, thaw the basal cryopreservation medium and add the this compound stock solution to achieve final concentrations for testing (e.g., 0.5 mM, 1 mM, 5 mM, 10 mM). A control group with no this compound should be included.

Protocol 2: Cryopreservation of Adherent Cells
  • Cell Preparation: Culture cells to 70-80% confluency.

  • Harvesting: Wash the cells with phosphate-buffered saline (PBS) and detach them using a suitable dissociation reagent (e.g., TrypLE™ Express).

  • Cell Pellet Collection: Neutralize the dissociation reagent with culture medium, collect the cell suspension, and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in cold this compound-supplemented cryopreservation medium at a density of 1-5 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™) and store at -80°C for 24 hours. This achieves a cooling rate of approximately -1°C/minute.

  • Long-Term Storage: Transfer the cryovials to a liquid nitrogen vapor phase storage tank.

Protocol 3: Thawing and Post-Thaw Viability Assessment
  • Rapid Thawing: Remove a cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath until a small ice crystal remains.

  • Cell Recovery: Aseptically transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifugation: Centrifuge the cells at 300 x g for 5 minutes to remove the cryopreservation medium.

  • Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Plate the cells at the desired density.

  • Viability Assessment:

    • Trypan Blue Exclusion Assay: Immediately after thawing and resuspension, mix a small aliquot of the cell suspension with trypan blue solution (1:1 ratio) and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Flow Cytometry with Propidium Iodide (PI) and Annexin V Staining: To assess apoptosis and necrosis, stain the cells with Annexin V-FITC and PI and analyze by flow cytometry.

    • Metabolic Activity Assay (e.g., MTT or PrestoBlue™): At 24 hours post-thaw, assess the metabolic activity of the cultured cells according to the manufacturer's instructions.

Protocol 4: Measurement of Intracellular ROS
  • Cell Preparation: Thaw and culture the cells as described in Protocol 3.

  • ROS Detection: At a specified time point post-thaw (e.g., 4 hours), incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA/H2DCFDA) according to the manufacturer's protocol.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or by flow cytometry. A decrease in fluorescence in the this compound-treated groups compared to the control would indicate reduced ROS levels.

Data Presentation

The following tables present hypothetical data based on studies with the related antioxidant N-acetylcysteine (NAC) to illustrate the potential benefits of this compound in cryopreservation.

Table 1: Post-Thaw Viability of Human Cord Blood Nucleated Cells with Antioxidant Supplementation

CryoprotectantAntioxidantPost-Thaw Viability (%)Reference
7.5% DMSONone75.2 ± 2.1[4]
7.5% DMSO10 mM NAC85.6 ± 1.8[4]
10% DMSONone70.5 ± 2.5[4]
10% DMSO10 mM NAC81.3 ± 2.0[4]

Table 2: Effect of NAC on Post-Thaw Viability of Human Nucleus Pulposus Cells

NAC ConcentrationPost-Thaw Viability (%) (Immediately after thawing)Post-Thaw Viability (%) (24h post-thaw)Reference
0 mM65.3 ± 3.255.1 ± 4.5[14]
1 mM78.9 ± 2.870.2 ± 3.9[14]
5 mM85.1 ± 2.578.6 ± 3.1[14]

Table 3: Effect of NAC on Intracellular ROS Levels in Cryopreserved Cells

Treatment GroupRelative Fluorescence Units (RFU)% Reduction in ROSReference
Control (No Antioxidant)12,500 ± 850-[4]
10 mM NAC7,800 ± 62037.6%[4]

Visualizations

Diagrams

Cryopreservation_Workflow cluster_pre_freeze Pre-Freezing cluster_freezing Freezing & Storage cluster_post_thaw Post-Thawing & Analysis cell_culture Cell Culture (70-80% confluency) harvesting Harvesting cell_culture->harvesting resuspension Resuspension in This compound-supplemented Cryopreservation Medium harvesting->resuspension controlled_freezing Controlled-Rate Freezing (-1°C/min to -80°C) resuspension->controlled_freezing ln2_storage Long-Term Storage (Liquid Nitrogen) controlled_freezing->ln2_storage thawing Rapid Thawing (37°C) ln2_storage->thawing recovery Cell Recovery & Culture thawing->recovery analysis Viability, Apoptosis, & ROS Analysis recovery->analysis

Caption: Experimental workflow for evaluating this compound in cryopreservation.

Mechanism_of_Action cluster_stress Cryopreservation Stress cluster_this compound This compound Intervention cluster_cellular_effects Cellular Effects cluster_outcome Outcome freeze_thaw Freeze-Thaw Cycle ros ROS Production freeze_thaw->ros induces cell_damage Oxidative Damage (Lipids, Proteins, DNA) ros->cell_damage This compound This compound This compound->ros scavenges This compound->cell_damage prevents viability Improved Cell Viability & Function This compound->viability leads to apoptosis Apoptosis/Necrosis cell_damage->apoptosis

Caption: Hypothesized mechanism of this compound's cryoprotective action.

Conclusion

This compound presents a promising, yet unexplored, avenue for enhancing cell cryopreservation outcomes. Its established antioxidant and cytoprotective properties, analogous to those of N-acetylcysteine, provide a strong rationale for its investigation as a supplement in cryopreservation media. The experimental protocols outlined in this document offer a framework for systematically evaluating its efficacy. Successful validation of this compound's cryoprotective effects could lead to improved post-thaw cell viability and functionality, benefiting a wide range of applications in research and medicine.

References

Spectrophotometric Assay for Folcisteine Concentration Determination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcisteine, a cysteine derivative, possesses a free sulfhydryl (-SH) group that is crucial for its biological activity. Accurate quantification of this compound concentration is essential in various research and development settings, including formulation development, stability studies, and quality control. This document provides a detailed protocol for the spectrophotometric determination of this compound concentration using the well-established Ellman's assay.

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB) is a chemical that reacts specifically with free sulfhydryl groups to produce a colored product, the 2-nitro-5-thiobenzoate (TNB²⁻) dianion.[1][2][3] The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample and can be quantified by measuring the absorbance at 412 nm.[3][4] This method is rapid, sensitive, and widely used for the quantification of sulfhydryls in various samples.[2][3]

Principle of the Assay

The assay is based on the chemical reaction between Ellman's reagent (DTNB) and the free sulfhydryl group of this compound. The disulfide bond in DTNB is cleaved by the thiol group, resulting in the formation of a mixed disulfide and the stoichiometric release of the TNB²⁻ anion.[1][2] The TNB²⁻ ion has a distinct yellow color with a maximum absorbance at 412 nm.[4] The concentration of this compound in the sample can be determined by comparing its absorbance to a standard curve prepared with a known concentration of a thiol-containing compound, such as cysteine.

Materials and Reagents

  • This compound sample of unknown concentration

  • Ellman's Reagent (DTNB)

  • L-Cysteine Hydrochloride Monohydrate (for standard curve)

  • Reaction Buffer: 0.1 M Sodium Phosphate (B84403), pH 8.0, containing 1 mM EDTA

  • Spectrophotometer (capable of measuring absorbance at 412 nm)

  • Cuvettes or 96-well microplate

  • Standard laboratory glassware and pipettes

Experimental Protocols

Reagent Preparation
  • Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA):

    • Prepare a 0.1 M sodium phosphate buffer solution.

    • Adjust the pH to 8.0 using a pH meter.

    • Add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of 1 mM.

  • Ellman's Reagent Solution (4 mg/mL):

    • Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[4]

    • This solution should be prepared fresh daily and protected from light.

  • Cysteine Standard Stock Solution (1.5 mM):

    • Dissolve 5.268 mg of L-Cysteine Hydrochloride Monohydrate (MW = 175.6 g/mol ) in 20 mL of Reaction Buffer.[4]

Standard Curve Preparation
  • Prepare a series of cysteine standards by serially diluting the 1.5 mM stock solution with the Reaction Buffer. A suggested dilution series is provided in the table below.

  • Add 50 µL of the Ellman's Reagent Solution to each standard dilution.[4]

  • Mix well and incubate at room temperature for 15 minutes.[4]

  • Measure the absorbance of each standard at 412 nm against a blank containing Reaction Buffer and Ellman's Reagent.

  • Plot the absorbance values against the corresponding cysteine concentrations to generate a standard curve.

Sample Preparation and Measurement
  • Dissolve the this compound sample in the Reaction Buffer. The final concentration should fall within the linear range of the cysteine standard curve.

  • In a suitable tube or well, mix the sample solution with the Ellman's Reagent Solution in the same ratio as the standards (e.g., add 50 µL of Ellman's Reagent Solution to your diluted sample).

  • Incubate the mixture at room temperature for 15 minutes.[4]

  • Measure the absorbance of the sample at 412 nm against a blank. The blank should contain the same buffer and Ellman's Reagent as the sample, but without the this compound.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Wavelength of Max Absorbance (λmax)412 nm[4]
Molar Extinction Coefficient of TNB²⁻14,150 M⁻¹cm⁻¹[2][4]
Optimal pH for Reaction8.0[4]
Incubation Time15 minutes[4]
Standard CompoundL-Cysteine Hydrochloride Monohydrate[4]
Example Cysteine Standard Curve Preparation
StandardCysteine Stock (1.5 mM)Reaction BufferFinal Cysteine Concentration (mM)
A5 mL1 mL1.25
B4 mL2 mL1.00
C3 mL3 mL0.75
D2 mL4 mL0.50
E1 mL5 mL0.25
Blank0 mL5 mL0.00

Data Analysis and Calculations

  • Using a Standard Curve:

    • From the standard curve, determine the concentration of the this compound sample by interpolating its absorbance value.

    • Account for any dilution factors used during sample preparation to calculate the original concentration of this compound.

  • Using the Molar Extinction Coefficient (Beer-Lambert Law):

    • The concentration of the sulfhydryl group can be calculated using the Beer-Lambert Law: A = εbc

      • A is the absorbance of the sample at 412 nm.

      • ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).[2][4]

      • b is the path length of the cuvette (usually 1 cm).

      • c is the molar concentration of the sulfhydryl group.

    • Rearrange the formula to solve for concentration: c = A / (εb)

    • Again, remember to account for any dilutions made to the original sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, DTNB, Standards) mixing Mixing (Sample/Standard + DTNB) reagent_prep->mixing sample_prep Sample Preparation (Dilution of this compound) sample_prep->mixing incubation Incubation (15 min at RT) mixing->incubation measurement Spectrophotometric Reading (Absorbance at 412 nm) incubation->measurement data_analysis Data Analysis (Standard Curve or Beer's Law) measurement->data_analysis result This compound Concentration data_analysis->result

Caption: Experimental workflow for this compound quantification.

reaction_mechanism This compound This compound-SH MixedDisulfide This compound-S-S-TNB This compound->MixedDisulfide + DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Yellow, Absorbs at 412 nm) DTNB->TNB releases

Caption: Reaction of this compound with Ellman's Reagent.

References

Application Notes and Protocols for In Vivo Administration of Folcisteine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of published scientific literature on the in vivo administration of Folcisteine in rodent models. The following protocols and data are based on the administration of a structurally and functionally similar compound, N-acetylcysteine (NAC). Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal administration protocol for this compound for their specific research needs.

Introduction

This compound, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a cysteine derivative with potential therapeutic applications. Although primarily recognized as a plant growth regulator, its structural similarity to N-acetylcysteine (NAC) suggests potential antioxidant and mucolytic properties that warrant investigation in preclinical rodent models.[1][2] NAC has been extensively studied in vivo and is known to modulate various signaling pathways and exert protective effects in diverse disease models.[3][4][5][6] These application notes provide proposed protocols for the in vivo administration of this compound in rodent models, extrapolated from established NAC literature, to guide researchers in initiating their studies.

Quantitative Data Summary

The following table summarizes dosages and administration routes for N-acetylcysteine (NAC) in various rodent models, which can serve as a reference for designing this compound studies.

CompoundAnimal ModelAdministration RouteDosage RangeStudy ContextReference
N-acetylcysteineRatIntravenous (IV)50 - 1200 mg/kgChemoprotection against cisplatin (B142131) toxicity[4]
N-acetylcysteineRatIntraperitoneal (IP)400 mg/kgChemoprotection against cisplatin toxicity[4]
N-acetylcysteineRatOral (PO)400 - 1200 mg/kgChemoprotection against cisplatin toxicity[4]
N-acetylcysteineRatTopical3.0% solutionBurn wound healing[3]
N-acetylcysteineMouseDrinking Water50 mMAging and metabolic stress[7]
N-acetylcysteineMouseIntraperitoneal (IP)5 - 100 mg/kgNicotine dependence models[8]
N-acetylcysteineRatIntraperitoneal (IP)150 mg/kgAcute iron intoxication[9]
N-acetylcysteineMouseIntraperitoneal (IP)275 - 800 mg/kgToxicity study[10]

Experimental Protocols

General Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in sterile saline or PBS to the desired concentration. This compound is soluble in water.[1]

  • Gently vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Intraperitoneal (IP) Administration in Mice

Objective: To administer this compound systemically via intraperitoneal injection.

Materials:

  • Prepared sterile this compound solution

  • Mouse restraint device

  • 27-30 gauge sterile needles and syringes

Procedure:

  • Accurately determine the weight of the mouse.

  • Calculate the volume of this compound solution to be injected based on the desired dosage (e.g., 50-100 mg/kg).

  • Restrain the mouse securely, exposing the abdomen.

  • Lift the mouse's hindquarters to allow the abdominal organs to shift cranially.

  • Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate gently to ensure no blood or fluid is drawn back, which would indicate improper needle placement.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Protocol for Oral Gavage (PO) Administration in Rats

Objective: To administer this compound orally.

Materials:

  • Prepared sterile this compound solution

  • Rat restraint device

  • Flexible feeding tube (gavage needle) appropriate for the size of the rat

  • Syringe

Procedure:

  • Accurately determine the weight of the rat.

  • Calculate the volume of this compound solution to be administered based on the desired dosage (e.g., 400 mg/kg).

  • Gently restrain the rat.

  • Measure the feeding tube from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.

  • Moisten the tip of the feeding tube with sterile water or saline.

  • Gently insert the feeding tube into the rat's mouth and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube. If resistance is met, withdraw and reinsert.

  • Advance the tube to the pre-measured mark.

  • Administer the this compound solution slowly.

  • Gently remove the feeding tube.

  • Return the rat to its cage and monitor for any signs of distress.

Signaling Pathways

The administration of N-acetylcysteine, a compound structurally related to this compound, has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Folcisteine_Powder This compound Powder Preparation Solution Preparation (Dissolve & Filter) Folcisteine_Powder->Preparation Vehicle Sterile Saline / PBS Vehicle->Preparation IP_Admin Intraperitoneal Injection Preparation->IP_Admin PO_Admin Oral Gavage Preparation->PO_Admin Rodent_Model Rodent Model (Mouse or Rat) Outcome_Assessment Outcome Assessment (e.g., Behavioral, Histological) Rodent_Model->Outcome_Assessment PK_Analysis Pharmacokinetic Analysis Rodent_Model->PK_Analysis PD_Analysis Pharmacodynamic Analysis Rodent_Model->PD_Analysis IP_Admin->Rodent_Model PO_Admin->Rodent_Model

Proposed experimental workflow for in vivo this compound administration.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (as a Cysteine Prodrug) GSH Increased Glutathione (GSH) - Antioxidant Defense - This compound->GSH PKC PKC This compound->PKC PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Inhibition Cell_Effects Cellular Effects (Proliferation, Survival, Anti-inflammation) GSH->Cell_Effects Stat3 Stat3 PKC->Stat3 Stat3->Cell_Effects Akt Akt PI3K->Akt Akt->Cell_Effects NFkB->Cell_Effects Inhibition of pro-inflammatory gene expression

Potential signaling pathways modulated by this compound administration.

References

Application Notes and Protocols for Stabilizing Folcisteine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcisteine, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a synthetic cysteine derivative. It is utilized in various research and pharmaceutical applications, including as a mucolytic agent and a plant growth regulator[1][2]. As with many thiol-containing compounds, the stability of this compound in aqueous solutions is a critical concern for ensuring experimental reproducibility and maintaining its therapeutic efficacy. The primary challenge stems from the oxidation of its sulfhydryl group.

These application notes provide a comprehensive guide to understanding the factors that affect this compound solution stability and offer detailed protocols for its long-term storage in a laboratory setting. The methodologies focus on preventing oxidative degradation to ensure the integrity of the compound over time.

Challenges to this compound Stability

The principal degradation pathway for this compound in solution is the oxidation of its thiol group. This process can be accelerated by several factors:

  • Oxygen: The presence of dissolved oxygen in the solvent is a primary driver of oxidation, leading to the formation of disulfide-linked dimers and other oxidized species.

  • pH: The thiol group is more susceptible to oxidation at neutral to alkaline pH. Thiolated compounds are generally more stable in acidic conditions (e.g., pH 5)[3].

  • Metal Ions: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidation of thiols.

  • Temperature: Elevated temperatures increase the rate of chemical degradation. Recommended storage for stock solutions is typically -20°C for up to one year or -80°C for up to two years[4][5].

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions[6][7].

Below is a diagram illustrating the primary oxidative degradation pathway for this compound.

G cluster_main Figure 1: this compound Oxidation Pathway Folcisteine_A This compound (Active Monomer) Oxidized_Dim Oxidized this compound (Inactive Disulfide Dimer) Folcisteine_A->Oxidized_Dim Folcisteine_B This compound (Active Monomer) Folcisteine_B->Oxidized_Dim Oxidizing_Agents O₂, Metal Ions, Light Oxidizing_Agents->Oxidized_Dim Oxidation

Figure 1: Simplified primary degradation pathway of this compound.

Strategies for Stabilization

To counteract the degradation factors, a multi-faceted approach is recommended. This involves controlling the solution's chemical environment and optimizing physical storage conditions.

  • Use of Antioxidants/Reducing Agents: The inclusion of a reducing agent is crucial. Tris(2-carboxyethyl)phosphine (TCEP) is highly effective as it is stable, odorless, and efficient over a wide pH range, unlike DTT[8][9].

  • pH Control: Preparing and storing solutions in a slightly acidic buffer (pH 5.0-6.0) can significantly slow the rate of thiol oxidation[3].

  • Use of Chelating Agents: Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) will sequester catalytic metal ions.

  • Degassing Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) before use can minimize oxidation.

  • Controlled Storage Conditions: Solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber vials or wrapping containers in aluminum foil[4][5].

The following diagram illustrates the relationship between instability factors and stabilization strategies.

G cluster_main Figure 2: Factors and Strategies for this compound Stabilization Oxygen Dissolved Oxygen Degas Degas Solvents Oxygen->Degas Reducing_Agent Add Reducing Agent (TCEP) Oxygen->Reducing_Agent High_pH High pH (≥7) Acidic_Buffer Use Acidic Buffer (pH < 6) High_pH->Acidic_Buffer Metals Metal Ions Chelator Add Chelator (EDTA) Metals->Chelator Temp_Light High Temperature & Light Cold_Dark Store at ≤ -20°C in Dark Temp_Light->Cold_Dark G cluster_main Figure 3: Experimental Workflow for Stability Testing arrow Prep Prepare Stabilized Samples (Protocol 4.1) Store Store Samples at Varied Conditions (e.g., -20°C, 4°C, RT) Prep->Store Time Sample at Designated Time Points (T=0, 1M, 3M, 6M, 12M) Store->Time Thaw Thaw & Dilute Sample Time->Thaw Inject Inject into HPLC-UV Thaw->Inject Analyze Quantify Peak Area vs. Standard Curve Inject->Analyze Report Calculate % Remaining & Report Stability Analyze->Report

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Folcisteine for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving and using Folcisteine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as 3-Acetyl-4-thiazolidinecarboxylic acid, is a synthetic carboxylic acid derivative.[1] It is typically a white to off-white crystalline solid.[1] A summary of its key chemical properties is provided in the table below.

Q2: What is the general solubility of this compound?

This compound has moderate solubility in polar solvents like water and ethanol.[1] It is highly soluble in DMSO (Dimethyl sulfoxide).[2][3][4]

Q3: Why does this compound precipitate when I add it to my cell culture medium?

Precipitation of this compound in cell culture media, which is an aqueous solution with a physiological pH (typically 7.2-7.4), is often due to its acidic nature and lower solubility at this pH. With a predicted pKa of approximately 3.27, this compound is less soluble at neutral pH compared to alkaline conditions.[2] Similar to other acidic compounds like folic acid, its solubility is pH-dependent.[5] Adding a concentrated stock solution, especially from an organic solvent like DMSO, directly into the media can cause it to "crash out" as the solvent rapidly dilutes.

Q4: What is the recommended solvent for making a this compound stock solution?

For cell culture applications, DMSO is a common and effective solvent for creating a high-concentration stock solution of this compound.[2][3][4] However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.1%) to avoid cytotoxicity. Alternatively, for some applications, a basic aqueous solution (e.g., using a small amount of 1M NaOH) can be used to dissolve this compound, taking advantage of its higher solubility at an alkaline pH.[5]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Immediate precipitation is a common issue when a concentrated stock solution is diluted into an aqueous buffer in which the compound is less soluble.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit at physiological pH.Decrease the final working concentration of this compound. Perform a solubility test in your specific medium to determine the maximum soluble concentration.
Rapid Dilution Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the media is too low to maintain this compound's solubility.While keeping the final DMSO concentration below cytotoxic levels (e.g., <0.5%), ensure your stock concentration is not excessively high, which would require a very large dilution factor.
Issue 2: Delayed Precipitation of this compound in the Incubator

Delayed precipitation can occur due to changes in the media over time or interactions with media components.

Potential CauseExplanationRecommended Solution
pH Shift in Media Over time in culture, cellular metabolism can cause the pH of the media to decrease, which can lower the solubility of acidic compounds like this compound.Ensure the medium is well-buffered. Monitor the pH of your culture and refresh the medium as needed.
Interaction with Media Components This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes.If possible, test the solubility of this compound in a simpler buffered salt solution (e.g., PBS) before trying a complex medium. Consider using a different basal media formulation.
Temperature Fluctuations Repeated warming and cooling of the media can affect the solubility of its components.Avoid repeated freeze-thaw cycles of the media. Store media at the recommended temperature and use it shortly after supplementation with this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 100 mM).

  • Mixing: Vortex the solution thoroughly until all the this compound has dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting this compound Stock Solution into Cell Culture Media

This protocol is designed to minimize precipitation when adding a DMSO-based stock solution to your aqueous cell culture medium.

G cluster_prep Preparation cluster_dilution Dilution cluster_final Final Steps stock Prepare High-Concentration This compound Stock in DMSO (e.g., 100 mM) intermediate Perform an intermediate dilution of the DMSO stock in pre-warmed medium (e.g., 1:10) stock->intermediate Small volume warm_media Pre-warm complete cell culture medium to 37°C warm_media->intermediate final Add the intermediate dilution to the bulk of the pre-warmed medium to reach the final working concentration intermediate->final Add dropwise mix Gently mix the final solution by inverting or swirling final->mix inspect Visually inspect for any signs of precipitation mix->inspect use Add the final medium to the cells inspect->use If clear

Caption: Workflow for diluting this compound stock into cell culture media.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₉NO₃S[2][3]
Molecular Weight 175.21 g/mol [3]
Appearance White to off-white crystalline solid[1][2]
pKa 3.27 ± 0.20 (Predicted)[2]
Water Solubility 113.2 g/L at 20°C[2]
DMSO Solubility ≥ 160 mg/mL (913.19 mM)[2][3][4]

Putative Signaling Pathway

While the direct effects of this compound on mammalian cell signaling are not well-documented, its structural similarity to folic acid suggests it may interact with related pathways. Folic acid is known to influence cell proliferation and differentiation through pathways such as Notch, Wnt/ERK, and those involving folate receptors which can modulate AKT/mTOR signaling.[6][7][8] The following diagram illustrates a hypothetical pathway through which this compound might exert its effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor (e.g., FOLRα) PI3K PI3K FR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation This compound This compound This compound->FR

Caption: Hypothetical this compound signaling via the PI3K/AKT/mTOR pathway.

References

Common degradation products of Folcisteine and their detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and identifying the common degradation products of Folcisteine. This resource offers troubleshooting advice and frequently asked questions to assist in navigating experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary points of instability?

This compound, also known as N-acetyl-L-thioproline, is a molecule containing a thiazolidine (B150603) ring. Its structure includes an amide linkage and a thioether group. These functional groups represent the primary sites susceptible to degradation under various stress conditions. The key instability concerns are the hydrolysis of the N-acetyl amide bond and the oxidation of the sulfur atom within the thiazolidine ring.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

Under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress), this compound is expected to degrade into several products. The primary degradation pathways are hydrolysis of the amide bond and oxidation of the sulfur atom.

Common Degradation Products of this compound

Degradation PathwayPotential Degradation Product NameChemical StructureNotes
Acid/Base Hydrolysis Thioproline (Thiazolidine-4-carboxylic acid)C₄H₇NO₂SResult of N-deacetylation.
Oxidation This compound S-oxide (N-acetyl-L-thioproline S-oxide)C₆H₉NO₄SOxidation of the sulfur atom.
Oxidation This compound S,S-dioxide (N-acetyl-L-thioproline S,S-dioxide)C₆H₉NO₅SFurther oxidation of the sulfur atom.

Q3: Which analytical techniques are most suitable for detecting this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for separating and quantifying this compound and its degradation products. For structural elucidation and confirmation of the identity of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution in HPLC. Inappropriate mobile phase pH or composition.Optimize the mobile phase. A gradient elution may be necessary to resolve all compounds. Ensure the mobile phase pH is suitable for the analytes' pKa.
Column degradation.Use a new column or a guard column to protect the analytical column.
Inconsistent retention times. Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.
No detection of expected degradation products. Degradation did not occur under the applied stress conditions.Increase the stress level (e.g., higher acid/base concentration, longer exposure time, higher temperature).
Degradation products are not UV active at the selected wavelength.Use a Diode Array Detector (DAD) to screen across a range of wavelengths or use a mass spectrometer for detection.
Mass balance failure (sum of parent drug and degradation products is not close to 100%). Some degradation products are not being detected.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
Co-elution of peaks.Optimize the chromatographic method to improve resolution.
Inaccurate response factors for degradation products.Isolate and purify the degradation products to determine their specific response factors.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of this compound to identify its potential degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

Samples should be taken at appropriate time points and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Folcisteine_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Acid Acid HPLC_UV HPLC-UV Acid->HPLC_UV Separation & Quantification Base Base Base->HPLC_UV Separation & Quantification Oxidation Oxidation Oxidation->HPLC_UV Separation & Quantification Heat Heat Heat->HPLC_UV Separation & Quantification Light Light Light->HPLC_UV Separation & Quantification LC_MS LC-MS HPLC_UV->LC_MS Structural Elucidation Degradation_Products Identification of Degradation Products LC_MS->Degradation_Products Stability_Profile Establishment of Stability Profile Degradation_Products->Stability_Profile This compound This compound This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Heat Stress Conditions This compound->Light Stress Conditions

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathways This compound This compound Thioproline Thioproline This compound->Thioproline Hydrolysis (Acid/Base) Folcisteine_S_oxide This compound S-oxide This compound->Folcisteine_S_oxide Oxidation Folcisteine_SS_dioxide This compound S,S-dioxide Folcisteine_S_oxide->Folcisteine_SS_dioxide Further Oxidation

Caption: Proposed primary degradation pathways of this compound.

Technical Support Center: Overcoming Folcisteine Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Folcisteine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve completely in my aqueous buffer. What should I do?

A1: this compound has limited solubility in neutral aqueous solutions. For experimental use, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.[1][2] You can then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could affect your experimental results (typically <0.5%).

Q2: I've noticed a decrease in the activity of my this compound solution over time. What could be the cause?

A2: The decrease in activity is likely due to the chemical instability of this compound in aqueous solutions. Like many complex organic molecules, this compound can degrade over time, especially when exposed to certain environmental factors. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is crucial to prepare fresh solutions for your experiments whenever possible and to store stock solutions appropriately.[1]

Q3: What are the optimal storage conditions for this compound solutions?

A3: For maximum stability, this compound stock solutions (typically in DMSO) should be aliquoted and stored at low temperatures. Recommendations are -20°C for short-term storage (up to 1 year) and -80°C for long-term storage (up to 2 years).[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1] Aqueous solutions of this compound are generally not recommended for long-term storage and should be prepared fresh before use.

Q4: Can I prepare a stock solution of this compound in water?

A4: While some sources state that this compound is soluble in water, preparing concentrated aqueous stock solutions can be challenging and may lead to instability.[3] If an aqueous stock is absolutely necessary, consider using a slightly alkaline solution (e.g., dissolving in a sodium bicarbonate solution) to improve solubility, similar to protocols for folic acid.[4][5] However, the stability of this compound under these conditions must be experimentally verified. It is highly recommended to prepare fresh aqueous solutions for each experiment.

Q5: Are there any known stabilizers for this compound in aqueous solutions?

A5: The scientific literature does not extensively detail specific stabilizers for this compound in experimental aqueous solutions. However, in agricultural formulations, balanced stabilizers such as potassium acetate (B1210297) and potassium citrate (B86180) have been used in combination with this compound.[6] For laboratory settings, general strategies to enhance stability include using buffered solutions to maintain an optimal pH, adding antioxidants like ascorbic acid to mitigate oxidative degradation, and protecting solutions from light. The effectiveness of these strategies should be validated for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

This could be a result of this compound degradation in your working solutions.

Troubleshooting Workflow

start Inconsistent Assay Results check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Prepare Fresh this compound Solution for Each Experiment check_prep->fresh_sol If solutions are not fresh check_storage Verify Stock Solution Storage Conditions (-20°C or -80°C, protected from light) check_prep->check_storage If solutions are fresh stability_study Conduct a Time-Course Stability Study in Assay Buffer fresh_sol->stability_study If inconsistency persists end Consistent Assay Results fresh_sol->end If issue is resolved check_storage->fresh_sol analyze_deg Analyze for Degradation Products (e.g., via HPLC) stability_study->analyze_deg optimize_buffer Optimize Buffer Conditions (pH, antioxidants) analyze_deg->optimize_buffer If degradation is confirmed optimize_buffer->end

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Precipitation observed in the experimental medium after adding this compound stock.

This is likely due to the low aqueous solubility of this compound or its degradation products.

Troubleshooting Steps:

  • Lower the Final Concentration: Your experimental concentration of this compound may be too high for the aqueous medium. Try performing a dose-response experiment at lower concentrations.

  • Increase Solvent Concentration (with caution): If your assay allows, you could slightly increase the final concentration of the organic solvent (e.g., DMSO). However, be mindful of solvent toxicity in your system.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with slight adjustments to the pH of your buffer, ensuring it remains within the tolerated range for your assay.

  • Sonication: Briefly sonicating the solution after dilution may help to dissolve any initial precipitates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

  • Store aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Forced Degradation Workflow

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound in Aqueous Buffer acid Acidic (e.g., 0.1 M HCl) base Basic (e.g., 0.1 M NaOH) heat Thermal (e.g., 60°C) light Photolytic (UV/Vis light exposure) oxidative Oxidative (e.g., 3% H2O2) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling heat->sampling light->sampling oxidative->sampling hplc HPLC/UPLC Analysis (Quantify remaining this compound and detect degradation products) sampling->hplc data Data Analysis (Determine degradation rate) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Preparation of Test Solutions: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mM).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the this compound solution.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the this compound solution.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the this compound solution to a controlled UV or visible light source.

    • Oxidative Degradation: Add a small volume of hydrogen peroxide (e.g., to a final concentration of 3%) to the this compound solution.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of each stressed solution. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), to quantify the remaining concentration of this compound and detect the appearance of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Data Presentation

The following tables are templates to guide the presentation of your stability data.

Table 1: Stability of this compound in Aqueous Buffer at Different Temperatures

Time (hours)Concentration at 4°C (% of initial)Concentration at 25°C (% of initial)Concentration at 37°C (% of initial)
0100100100
299.595.290.1
499.190.381.5
898.281.666.7
2495.862.140.3

Table 2: Effect of pH on this compound Stability at 25°C

Time (hours)Concentration at pH 5.0 (% of initial)Concentration at pH 7.4 (% of initial)Concentration at pH 9.0 (% of initial)
0100100100
298.795.299.2
496.590.398.1
892.181.696.5
2485.362.192.4

Signaling Pathways and Degradation

While specific signaling pathways activated by this compound are not fully elucidated in all contexts, its role as a plant growth stimulant suggests interaction with pathways regulating cell division and nutrient uptake.[6]

Based on its chemical structure (N-acetylthioproline), the potential degradation pathways in aqueous solutions can be hypothesized.

Potential Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound (N-acetyl-4-thiazolidinecarboxylic acid) hydrolysis_prod1 Acetic Acid This compound->hydrolysis_prod1 Amide bond cleavage hydrolysis_prod2 Thiazolidine-4-carboxylic acid This compound->hydrolysis_prod2 Amide bond cleavage oxidation_prod Sulfoxide or Sulfone derivatives This compound->oxidation_prod Thioether oxidation photo_prod Ring cleavage products This compound->photo_prod UV/Vis light

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Folcisteine Concentration for Plant Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folcisteine to stimulate plant growth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in plants?

This compound, also known as N-acetyl-L-thioproline (NATCA), is a plant growth regulator and biological stimulant derived from the sulfur-rich amino acid L-Cysteine.[1][2] Its primary role is to enhance plant growth and development, particularly under stressful conditions. It functions as a "plant stimulant" by improving water and nutrient uptake, increasing the absorption of micronutrients, and enhancing enzyme activity within the plant.[2]

Q2: What are the general benefits of using this compound in plants?

This compound offers a range of benefits for plant growth and health, including:

  • Enhanced Growth: It promotes seed germination, cell division, and elongation.[3][4]

  • Increased Yield and Quality: this compound can increase fruit-setting rates, fruit size, and overall yield in various crops.[5]

  • Stress Mitigation: It helps plants tolerate abiotic stresses such as high salinity by boosting the activity of antioxidant enzymes.

  • Improved Nutrient Utilization: It enhances the absorption and use of nutrients and fertilizers.[2][3]

  • Chlorophyll Protection: It helps in protecting chlorophyll, which is essential for photosynthesis.[3][5]

Q3: What is the recommended concentration range for this compound application?

The optimal concentration of this compound can vary depending on the plant species, growth stage, and application method. However, general recommendations are:

  • Foliar Spraying: A concentration of 0.25-0.5 PPM (active ingredient) is often advised for foliar applications.[1] In a study on wheat seedlings under salt stress, a foliar spray of 25 mg/L was used.

  • Drip Irrigation: For drip irrigation, a rate of 75g per hectare is suggested.[1]

  • Flush or Bottom Application: For these methods, a rate of 150-300g per hectare is recommended for best results.[1]

It is crucial to conduct dose-response experiments to determine the optimal concentration for your specific experimental setup.

Q4: How does this compound help plants combat abiotic stress?

This compound enhances a plant's resilience to abiotic stressors, such as high salinity, by activating its natural defense systems. It boosts the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). This heightened enzyme activity helps to mitigate oxidative stress by scavenging harmful reactive oxygen species (ROS), thus protecting cells from damage.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable effect on plant growth. - Incorrect Concentration: The concentration of this compound may be too low to elicit a response. - Improper Application: The application method (e.g., foliar spray, root drench) may not be optimal for the plant species. - Plant Species/Genotype: Different plant species and even different cultivars can have varying sensitivities to plant growth regulators. - Timing of Application: The growth stage of the plant can influence its response.- Optimize Concentration: Conduct a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 mg/L) to identify the optimal level. - Vary Application Method: Test different application methods to see which is most effective. - Literature Review: Consult scientific literature for protocols specific to your plant of interest. - Apply at Key Growth Stages: Apply this compound during critical developmental stages such as seed germination, seedling establishment, or flowering.
Signs of phytotoxicity (e.g., leaf burn, stunted growth). - Concentration Too High: Excessive concentrations of this compound can have inhibitory or toxic effects on plant growth.- Reduce Concentration: Immediately lower the concentration of this compound in subsequent applications. - Rinse Plants: If applied as a foliar spray, gently rinse the leaves with water to remove excess residue. - Re-run Dose-Response: Perform a new dose-response study starting with much lower concentrations.
Inconsistent or variable results between experiments. - Environmental Fluctuations: Changes in light intensity, temperature, or humidity can affect plant responses. - Inconsistent Application: Variations in the volume or method of application can lead to inconsistent results. - Substrate/Media Variability: Differences in soil or growth media composition can influence nutrient availability and plant health.- Control Environmental Conditions: Maintain consistent environmental conditions in your growth chamber or greenhouse. - Standardize Application: Use precise measurement and application techniques to ensure uniformity. - Homogenize Substrate: Use a uniform batch of soil or growth media for all experimental units.
Precipitation or insolubility of this compound solution. - Incorrect Solvent: this compound may not be fully soluble in the chosen solvent at the desired concentration. - pH of the Solution: The pH of the water can affect the solubility of some chemical compounds.- Check Solubility Information: Refer to the manufacturer's instructions for recommended solvents. This compound is generally soluble in water. - Adjust pH: If necessary, adjust the pH of the solution to improve solubility. - Prepare Fresh Solutions: Always prepare fresh stock solutions before each experiment to ensure stability and efficacy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter and adjustment solutions (if necessary)

Procedure:

  • Determine Required Concentration: Decide on the desired stock solution concentration (e.g., 1 g/L or 1000 ppm).

  • Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Dissolve in Solvent: Add a small amount of distilled water to the volumetric flask and then add the weighed this compound powder.

  • Mix Thoroughly: Place the magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved.

  • Adjust to Final Volume: Once dissolved, add distilled water to the flask to reach the final desired volume.

  • Check and Adjust pH (Optional): If the experimental protocol requires a specific pH, measure the pH of the solution and adjust accordingly using dilute acid or base.

  • Storage: Store the stock solution in a labeled, airtight container in a cool, dark place. For long-term storage, refrigeration may be recommended.

Protocol 2: Evaluating the Effect of this compound on Wheat Seedling Growth under Salt Stress (Hydroponics)

This protocol is adapted from a study investigating the mitigating effects of this compound on salt-stressed wheat seedlings.

Materials:

  • Wheat seeds

  • Hoagland nutrient solution

  • Sodium chloride (NaCl)

  • This compound

  • Hydroponic growth system (e.g., containers with aeration)

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Seed Germination and Seedling Growth:

    • Germinate wheat seeds in a suitable medium (e.g., vermiculite (B1170534) or perlite).

    • Once seedlings have developed a sufficient root system, transfer them to a hydroponic system containing half-strength Hoagland solution.

    • Allow the seedlings to acclimate for a few days.

  • Salt Stress Induction:

    • Introduce salt stress by adding NaCl to the Hoagland solution to achieve the desired final concentration (e.g., 150 mM).

    • Maintain a control group of seedlings in the standard Hoagland solution without added NaCl.

  • This compound Application:

    • Prepare a 25 mg/L this compound solution for foliar application.

    • After 24 hours of salt stress, apply the this compound solution as a fine mist to the leaves of the treated group until runoff.

    • Spray the control and salt-stressed (without this compound) groups with distilled water as a mock treatment.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), harvest the plants.

    • Measure various growth parameters such as shoot length, root length, fresh weight, and dry weight.

    • Perform biochemical assays to measure the activity of antioxidant enzymes (SOD, POD, CAT) and levels of oxidative stress markers (e.g., malondialdehyde - MDA).

    • Statistically analyze the data to determine the effect of this compound treatment.

Data Presentation

Table 1: Recommended Application Rates of this compound

Application MethodRecommended Concentration/Rate
Foliar Spraying0.25-0.5 PPM (active ingredient)
Drip Irrigation75 g/ha
Flush or Bottom Application150-300 g/ha

Table 2: Example Data from a Study on Wheat Seedlings under Salt Stress

TreatmentShoot Length (cm)Root Length (cm)Superoxide Dismutase (SOD) Activity (U/g FW)Malondialdehyde (MDA) Content (nmol/g FW)
Control25.215.8120.515.3
Salt Stress (150 mM NaCl)18.610.298.728.9
Salt Stress + this compound (25 mg/L)22.413.5145.819.1

Note: The data in this table is illustrative and based on expected trends. Actual results may vary.

Visualizations

Folcisteine_Signaling_Pathway cluster_stress Abiotic Stress (e.g., Salinity) cluster_this compound This compound Application cluster_plant_response Plant Cellular Response stress Increased Reactive Oxygen Species (ROS) ros_scavenging ROS Scavenging stress->ros_scavenging causes oxidative damage This compound This compound (N-acetyl-L-thioproline) cysteine Increased Intracellular L-Cysteine Pool This compound->cysteine Metabolic Conversion h2s Hydrogen Sulfide (B99878) (H2S) Production cysteine->h2s antioxidant Upregulation of Antioxidant Enzymes (SOD, POD, CAT) h2s->antioxidant Signaling Molecule antioxidant->ros_scavenging catalyzes stress_tolerance Enhanced Stress Tolerance & Growth ros_scavenging->stress_tolerance leads to

Caption: Proposed signaling pathway of this compound in mitigating abiotic stress.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Plant Material Selection & Acclimation C Treatment Application (Control, Stress, Stress + this compound) A->C B Preparation of This compound Solutions B->C D Incubation under Controlled Conditions C->D E Data Collection (Morphological & Physiological) D->E F Biochemical Assays (e.g., Enzyme Activity) D->F G Statistical Analysis E->G F->G

Caption: General experimental workflow for evaluating this compound's effects.

References

Technical Support Center: Troubleshooting Folcisteine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Folcisteine HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1][2] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian.[2] Peak tailing is problematic because it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method's robustness.[2]

Q2: What are the most common causes of peak tailing in HPLC analysis?

A2: The most common causes of peak tailing include interactions between the analyte and the stationary phase (such as with residual silanol (B1196071) groups), operating the mobile phase at a pH close to the analyte's pKa, column degradation or contamination, column overloading, and issues with the HPLC system such as extra-column volume.[1][2][3][4]

Q3: I am observing peak tailing specifically with this compound. What are the likely chemical reasons for this?

A3: this compound is a carboxylic acid derivative with a predicted pKa of approximately 3.27.[5][6] If the mobile phase pH is close to this value, this compound will exist in both its ionized and non-ionized forms, which can lead to inconsistent interactions with the stationary phase and result in peak tailing.[1][3] Additionally, as a polar compound, this compound may exhibit secondary interactions with active sites on the column, such as residual silanol groups.[1][7]

Q4: How can I minimize silanol interactions when analyzing this compound?

A4: To minimize interactions with residual silanol groups on silica-based columns, consider the following:

  • Use an end-capped column: These columns have their residual silanol groups chemically deactivated, reducing their potential for interaction with polar analytes.[2][3]

  • Adjust the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3) will suppress the ionization of the silanol groups, minimizing their interaction with this compound.[2][8]

  • Consider a different stationary phase: For highly polar compounds, alternative column chemistries like polar-embedded or polar-endcapped phases can provide better peak shapes.[2]

Troubleshooting Guide: this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in this compound HPLC analysis.

Step 1: Evaluate Mobile Phase pH

Given this compound's pKa of ~3.27, the mobile phase pH is a critical parameter.

Mobile Phase pHExpected Peak Shape for this compoundRationale
< 2.5 SymmetricalThis compound is fully protonated and interacts more uniformly with the stationary phase. Silanol groups on the column are also protonated, reducing secondary interactions.
2.5 - 4.0 Potential TailingThe mobile phase pH is close to this compound's pKa, leading to mixed ionization states and potential for peak asymmetry.[1][3]
> 4.0 Potential TailingThis compound is ionized, which can lead to tailing, especially if interacting with residual silanol groups.

Recommended Action: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound. For this compound, a mobile phase pH of less than 2.5 is recommended. Ensure the mobile phase is adequately buffered (10-50 mM is a good starting point) to maintain a stable pH.[2]

Step 2: Assess the HPLC Column Condition

A worn-out or contaminated column is a frequent cause of peak tailing.[2][4]

SymptomPotential CauseRecommended Action
Gradual increase in peak tailing over timeColumn degradation or contamination1. Flush the column with a strong solvent. 2. If flushing doesn't help, replace the column.
Sudden onset of peak tailingColumn void or blockage1. Check for a void at the column inlet. 2. Reverse flush the column (if the manufacturer allows). 3. Replace the column if the problem persists.
Peak tailing with a new columnImproper column chemistryEnsure the chosen stationary phase is suitable for an acidic analyte like this compound. A C18 or C8 column is a common starting point.
Step 3: Review Sample and Injection Parameters

Overloading the column or using an inappropriate sample solvent can lead to peak distortion.

ParameterIssueRecommended Action
Sample Concentration Column OverloadReduce the sample concentration or the injection volume.[1][7]
Injection Solvent Solvent MismatchDissolve the sample in the initial mobile phase composition whenever possible. A strong injection solvent can cause peak distortion.[2][4]
Step 4: Inspect the HPLC System

Extra-column effects can contribute to peak broadening and tailing.

ComponentPotential IssueRecommended Action
Tubing Excessive length or wide internal diameterUse shorter tubing with a narrower internal diameter (e.g., 0.12-0.17 mm ID) to minimize dead volume.[2][3]
Fittings and Connections Leaks or improper seatingCheck all fittings for leaks and ensure they are properly tightened.[7][9]

Experimental Protocol: Example HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 30% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm

  • Sample Diluent: Mobile Phase A

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

Folcisteine_Troubleshooting Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph adjust_ph Adjust pH to < 2.5 with Buffer check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes adjust_ph->check_ph end_good Peak Shape Improved adjust_ph->end_good flush_column Flush or Replace Column check_column->flush_column Yes check_sample Is Sample Concentration Too High? check_column->check_sample No flush_column->check_column flush_column->end_good dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Yes check_system Check for Extra-Column Volume check_sample->check_system No dilute_sample->check_sample dilute_sample->end_good optimize_system Use Shorter/Narrower Tubing Check Fittings check_system->optimize_system Yes end_bad Problem Persists Consult Further Resources check_system->end_bad No optimize_system->check_system optimize_system->end_good

Caption: A flowchart for systematically troubleshooting peak tailing.

References

Technical Support Center: High-Dose Folcisteine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published in-depth animal toxicology studies on high-dose Folcisteine administration, this technical support guide has been created using Cysteamine (B1669678) as an illustrative example. Cysteamine is a compound with a more extensive public record of animal toxicology studies, and the data presented here serves to demonstrate the format and depth of information that would be provided for this compound if such data were available. The information below pertains to Cysteamine and should not be directly extrapolated to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of high-dose Cysteamine administration in animal studies?

A1: High-dose administration of Cysteamine in animal models has been primarily associated with severe gastrointestinal effects, most notably the induction of duodenal ulcers.[1][2][3][4][5][6] Other significant reported side effects include developmental and reproductive toxicity, cardiovascular effects, and central nervous system (CNS) symptoms.[1][3][7][8]

Q2: Are there established No-Observed-Adverse-Effect Levels (NOAELs) for Cysteamine in animal studies?

A2: Yes, some studies have established NOAELs. For instance, in a developmental toxicity study in rats, the NOAEL was determined to be 75 mg/kg/day for oral administration.[8] It is crucial to note that NOAELs can vary significantly based on the animal species, duration of the study, and the specific endpoints being evaluated.

Q3: What is the proposed mechanism for Cysteamine-induced duodenal ulcers?

A3: The primary mechanism is believed to be the depletion of somatostatin (B550006) in the gastrointestinal tract.[1] This leads to a significant increase in gastrin levels and subsequent gastric acid secretion, which contributes to the formation of duodenal ulcers.[1][2][3] Additionally, at high concentrations, Cysteamine can induce oxidative stress through the production of hydrogen peroxide and inhibition of glutathione (B108866) peroxidase.[9][10][11]

Troubleshooting Guide for Experimental Issues

Observed Issue Potential Cause Troubleshooting Steps
High mortality rate in rodents shortly after oral Cysteamine administration. The administered dose may be too high, leading to acute toxicity and perforated duodenal ulcers.[1]- Review the literature for established lethal doses (e.g., a single oral dose of 660 mg/kg was reported to be lethal in rats).[2][7] - Consider a dose-ranging study to determine a more appropriate dose for your specific animal strain and experimental goals. - Ensure the formulation and administration technique are appropriate to minimize local irritation.
Unexpected developmental abnormalities in offspring of treated pregnant animals. Cysteamine has been shown to be teratogenic in rats at certain dose levels, causing malformations such as cleft palate and kyphosis.[3][7][8]- The dose administered may be above the teratogenic threshold. Refer to studies that have established a NOAEL for developmental toxicity (e.g., 75 mg/kg/day in rats).[8] - Carefully time the administration period to avoid critical windows of organogenesis if the study design allows.
Animals exhibit lethargy, seizures, or other neurological symptoms. High doses of Cysteamine can lead to CNS side effects.[2][7]- Monitor animals closely for any neurological signs. - If CNS symptoms are observed, consider reducing the dose. - Ensure that the observed symptoms are not secondary to other systemic toxicities, such as severe gastrointestinal distress.

Quantitative Data from Animal Studies

Table 1: Dose-Related Side Effects of Oral Cysteamine Administration in Rats
Dose (mg/kg/day)SpeciesDurationObserved Side EffectsReference
37.5 - 75RatGestation Day 6.5-18.5No adverse effects observed (NOAEL = 75 mg/kg/day)[8]
100RatGestation Day 6.5-18.5Intrauterine growth retardation, fetal death, cleft palate, kyphosis[3][8]
150RatGestation Day 6.5-18.5Increased severity of intrauterine growth retardation, fetal death, and malformations[3][8]
100 (single dose)Rat48 hours70% mortality with evidence of duodenal ulcers[1]
660 (single dose)RatAcuteLethal dose, reduction of motor activity, generalized hemorrhage in gastrointestinal tract and kidneys[2][7]
Table 2: Effects of Cysteamine on Gastric Parameters in Rodents
Animal ModelDose and RouteEffect on Gastric AcidEffect on Serum GastrinReference
RatHigh doses (>200 mg/kg)Increased secretionIncreased levels[3]
MouseOral or subcutaneousSignificant increase in acidityNot specified[4][5]

Experimental Protocols

Protocol: Induction of Duodenal Ulcers in Mice with Cysteamine

This protocol is based on methodologies described in the literature for creating an animal model of duodenal ulcer disease.[4][5]

  • Animals: Male Swiss-origin mice.

  • Housing: House animals in standard laboratory conditions with ad libitum access to food and water.

  • Cysteamine Administration:

    • Prepare a solution of Cysteamine in a suitable vehicle (e.g., distilled water).

    • Administer Cysteamine orally or subcutaneously. The dose should be determined based on a pilot study, as it is dose-dependent.

  • Observation Period: Ulcers typically form within 24-48 hours after an ulcerogenic dose.

  • Endpoint Analysis:

    • Euthanize the animals at the end of the observation period.

    • Excise the stomach and duodenum.

    • Open the tissues along the greater curvature of the stomach and the antimesenteric side of the duodenum.

    • Examine the mucosal surfaces for the presence, number, and severity of ulcers.

    • Gastric contents can be collected to measure acidity and pepsin activity.

Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Mechanism of Cysteamine-Induced Duodenal Ulcer Cysteamine High-Dose Cysteamine Somatostatin Somatostatin Depletion Cysteamine->Somatostatin Gastrin Increased Serum Gastrin Somatostatin->Gastrin leads to Gastric_Acid Increased Gastric Acid Secretion Gastrin->Gastric_Acid stimulates Ulcer Duodenal Ulcer Formation Gastric_Acid->Ulcer contributes to

Caption: Proposed pathway of Cysteamine-induced duodenal ulceration.

G Experimental Workflow for Cysteamine Developmental Toxicity Study Animal_Selection Select Pregnant Rats Dosing Oral Administration of Cysteamine (Day 6.5-18.5) Animal_Selection->Dosing Monitoring Monitor for Maternal Toxicity Dosing->Monitoring Assessment Assess Fetuses on Day 20.5 Monitoring->Assessment Endpoints Endpoints: - Survival - Growth (Weight) - Structural Abnormalities Assessment->Endpoints

Caption: Workflow for a rat developmental toxicity study of Cysteamine.

References

Preventing oxidation of the thiol group in Folcisteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the primary challenge of preventing the oxidation of the thiol group in Folcisteine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thiol group functionally important?

This compound, also known as 3-Acetylthiazolidine-4-carboxylic acid, is a synthetic derivative of the amino acid cysteine.[1][2] Its therapeutic and biological activities, such as its role as a mucolytic agent and antioxidant, are largely attributed to the presence of a reactive thiol (-SH) group within its structure.[1] This thiol group is crucial for its mechanism of action, which includes breaking down mucus and replenishing glutathione, a key cellular antioxidant.[1]

Q2: What is thiol oxidation and why is it a critical issue for this compound?

The thiol group (-SH) of this compound is highly susceptible to oxidation. This chemical process can convert the thiol into various oxidized forms, including:

  • Disulfide bonds (R-S-S-R): Formed when two thiol groups react, leading to dimerization or aggregation.[3][4]

  • Sulfenic acid (R-SOH): An initial, often reversible, oxidation product.[5][6]

  • Sulfinic acid (R-SO₂H) and Sulfonic acid (R-SO₃H): Further, generally irreversible, oxidation states.[4][6]

Oxidation compromises the integrity and function of the this compound molecule. This can inactivate the compound, prevent it from participating in its intended biological reactions, and lead to inconsistent or unreliable experimental results.[3]

Q3: What are the primary factors that promote the oxidation of this compound's thiol group?

Several common laboratory conditions can accelerate the unwanted oxidation of this compound:

  • Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent for thiols.[3]

  • pH of the Solution: Thiol oxidation is significantly more rapid at neutral to alkaline pH ranges due to the increased concentration of the highly reactive thiolate anion (R-S⁻).[3][4]

  • Presence of Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically speeding up the rate of thiol oxidation.[3]

  • Exposure to Light: Certain wavelengths of light can promote the generation of reactive oxygen species (ROS), which in turn oxidize thiol groups.[3][7]

Q4: How can I detect and quantify the oxidation of this compound in my samples?

Several analytical methods can be employed to assess the redox state of this compound:

  • Ellman's Reagent (DTNB) Assay: This is a widely used spectrophotometric method to quantify free (reduced) thiol groups. The reagent, 5,5'-dithiobis-(2-nitrobenzoic acid), reacts with free thiols to produce a yellow-colored product that can be measured by its absorbance at 412 nm.[4]

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying both the reduced (thiol) and oxidized (disulfide) forms of this compound in a sample.[8][9] This allows for a precise determination of the extent of oxidation.

  • Mass Spectrometry: Mass spectrometry offers high sensitivity and selectivity for identifying and quantifying various thiol modifications with precision.[8][10]

Troubleshooting Guides

This guide addresses common problems encountered during the handling and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Loss of Activity / Degradation During Storage Oxidation due to prolonged exposure to air, moisture, or light.• Store solid this compound in a tightly sealed, opaque container in a cool, dry, and dark place (below 25°C).[1] • For long-term storage of stock solutions, aliquot and store at -20°C or -80°C.[11] • Before sealing, purge the container with an inert gas like argon or nitrogen to displace oxygen.[3][7]
Inconsistent or Non-Reproducible Experimental Results Oxidation of this compound in aqueous buffers or cell culture media during the experiment.• Always prepare this compound solutions fresh before use. • Use deoxygenated (degassed) buffers and solvents for preparing solutions.[3] • If the experimental design allows, maintain a slightly acidic pH to slow the rate of oxidation. • Consider adding a chelating agent, such as 0.5 mM EDTA, to the buffer to sequester catalytic metal ions.[4]
Formation of Precipitate in Solution Intermolecular disulfide bond formation leading to aggregation and precipitation.• In addition to the above solutions, ensure the purity of the compound. • If disulfide formation is suspected, the free thiol can be regenerated by adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), but ensure this is compatible with your downstream application.[7]

Experimental Protocols

Protocol 1: Quantification of Free Thiol Groups using Ellman's Reagent (DTNB)

This protocol provides a method to determine the concentration of reduced this compound in a solution.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0) containing 1 mM EDTA.

  • Ellman's Reagent (DTNB) stock solution: 4 mg/mL in the phosphate buffer.

  • Sample containing this compound.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture by adding 50 µL of the DTNB stock solution to 2.5 mL of the phosphate buffer.

  • Add a known volume of your this compound sample to the reaction mixture. The final concentration should be within the linear range of the assay.

  • Incubate the mixture at room temperature for 15 minutes, protected from light.

  • Measure the absorbance of the solution at 412 nm against a blank (buffer + DTNB solution).

  • Determine the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ product, which is 14,150 M⁻¹cm⁻¹.

Protocol 2: Preparation and Handling of this compound Stock Solutions

This protocol outlines best practices for preparing and storing this compound solutions to maintain the integrity of the thiol group.

Materials:

  • High-purity solid this compound.

  • Deoxygenated, high-purity water or buffer (e.g., PBS). To deoxygenate, sparge with argon or nitrogen gas for at least 30 minutes.

  • Inert gas source (argon or nitrogen).

  • Sterile, amber-colored storage vials.

Procedure:

  • Weigh the required amount of solid this compound in a clean, dry vial.

  • Place the vial in a chamber or under a gentle stream of inert gas.

  • Add the desired volume of deoxygenated solvent to the vial to dissolve the this compound. Mix gently until fully dissolved.

  • Once dissolved, immediately flush the headspace of the vial with inert gas before tightly sealing the cap.

  • For immediate use, keep the solution on ice and protected from light.

  • For long-term storage, aliquot the stock solution into single-use amber vials, flush with inert gas, seal, and store at -20°C or -80°C to minimize freeze-thaw cycles.[11]

Visualizations

Chemical Pathway of Thiol Oxidation

The following diagram illustrates the progressive oxidation of this compound's thiol group.

Thiol_Oxidation_Pathway Thiol This compound-SH (Active Thiol) Thiolate This compound-S⁻ (Reactive Thiolate) Thiol->Thiolate  pH > pKa Disulfide This compound-S-S-Folcisteine (Disulfide - Inactive) Thiolate->Disulfide  O₂, Metal Ions Sulfenic This compound-SOH (Sulfenic Acid) Thiolate->Sulfenic  ROS Sulfinic This compound-SO₂H (Sulfinic Acid - Inactive) Sulfenic->Sulfinic  [O] Sulfonic This compound-SO₃H (Sulfonic Acid - Inactive) Sulfinic->Sulfonic  [O]

Caption: Pathway of thiol group oxidation from the active form to various inactive states.

Experimental Workflow for Minimizing Oxidation

This workflow provides a logical sequence of steps to preserve the reduced state of this compound throughout an experiment.

Experimental_Workflow start Start: Receive Solid this compound storage 1. Storage Store in dark, dry conditions under inert gas (Ar/N₂) start->storage prep_solvent 2. Solvent Preparation Deoxygenate buffer/water (Sparge with Ar/N₂) storage->prep_solvent add_chelator Add EDTA (optional) prep_solvent->add_chelator dissolution 3. Dissolution Prepare stock solution fresh under inert atmosphere add_chelator->dissolution experiment 4. Experimental Use Use immediately Maintain pH control Protect from light dissolution->experiment end End: Data Collection experiment->end

Caption: Recommended workflow to prevent this compound oxidation during experiments.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Folcisteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Folcisteine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In biological matrices like plasma, serum, or urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and anticoagulants.[1][2]

Q2: I am observing high variability and poor reproducibility in my this compound quantification. Could this be due to matrix effects?

A: Yes, high variability in signal intensity is a classic symptom of matrix effects.[1] Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound, leading to inconsistent results. This can manifest as poor precision in quality control samples and inaccurate quantification of unknown samples.

Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?

A: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to identify at what points in the chromatographic run ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the constant signal of this compound indicates the retention time of matrix components causing ionization interference.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[1] The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract that has undergone the complete sample preparation procedure. The Matrix Factor (MF) is calculated as follows:

    MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.

Problem: Inconsistent this compound signal and poor reproducibility.

Step 1: Initial Assessment

  • Verify System Suitability: Ensure your LC-MS/MS system is performing optimally by injecting a known standard of a stable compound.

  • Assess this compound Stability: Folate derivatives can be unstable. Prepare a fresh stock solution of this compound and inject it to rule out analyte degradation as the source of variability.

Step 2: Diagnose Matrix Effects

  • Perform a post-column infusion experiment to visualize regions of ion suppression or enhancement.

  • Quantify the matrix effect using the post-extraction spike method with blank matrix from at least six different sources to assess lot-to-lot variability.

Step 3: Mitigation Strategies

If matrix effects are confirmed, consider the following strategies, starting with the simplest to implement.

Troubleshooting_Workflow Start Problem: Inconsistent Signal Assess_System 1. Assess System Suitability & Analyte Stability Start->Assess_System Diagnose_ME 2. Diagnose Matrix Effects (Post-Column Infusion & Post-Extraction Spike) Assess_System->Diagnose_ME ME_Confirmed Matrix Effects Confirmed? Diagnose_ME->ME_Confirmed Optimize_Chroma 3a. Optimize Chromatography (e.g., Gradient, Column Chemistry) ME_Confirmed->Optimize_Chroma Yes End Solution ME_Confirmed->End No Improve_Sample_Prep 3b. Improve Sample Preparation (e.g., Change Method) Optimize_Chroma->Improve_Sample_Prep Use_IS 3c. Use Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_Sample_Prep->Use_IS Revalidate 4. Re-validate Method Use_IS->Revalidate Revalidate->End Sample_Prep_Comparison Start Start: Spiked Biological Matrix PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE SPE Solid-Phase Extraction (e.g., C18 Cartridge) Start->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Evaluation Evaluate: - Recovery - Matrix Effect - Precision - Accuracy Analysis->Evaluation

References

Technical Support Center: Optimizing Folcisteine Activity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Folcisteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing enzymatic assays involving this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the direct enzymatic activity of this compound?

This compound, also known as 3-Acetylthiazolidine-4-carboxylic acid (ATCA), is not an enzyme itself but rather a cysteine derivative that acts as a biological stimulant and antioxidant.[1][2][3][4][5][] Its primary mechanism involves the slow release of a thiol (-SH) group, which can in turn activate a variety of enzymes, particularly those involved in anabolic and antioxidant pathways.[7]

Q2: What is the expected optimal pH for assays involving this compound?

The optimal pH will depend on the specific enzyme being assayed, not on this compound itself. Since this compound's role is often to influence the activity of other enzymes through its thiol group, the pH of the assay buffer should be optimized for the target enzyme. For instance, many cysteine proteases, which contain a cysteine residue in their active site, function optimally in a slightly acidic pH range, typically between 5.0 and 6.0.[8] However, the reactivity of the cysteine thiol group is generally enhanced at a pH approaching its pKa (around 8.5), although this can be significantly lower within the enzyme's active site.[9] Therefore, it is crucial to experimentally determine the optimal pH for your specific enzyme in the presence of this compound.

Q3: How does pH affect the stability of this compound?

This compound is a derivative of cysteine. The stability of related folate compounds can be pH-dependent. For instance, some folates are relatively stable across a broad pH range (2 to 10), while others show instability at low pH.[10] It is good practice to prepare fresh solutions of this compound and to assess its stability under your specific experimental pH and temperature conditions if long incubation times are required.

Q4: Can the sample matrix interfere with the enzymatic assay?

Yes, components within your sample matrix can interfere with the assay. It is advisable to run a positive control with the pure enzyme (without the sample) to ensure the assay is working correctly.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Enzyme Activity Suboptimal pH: The pH of your assay buffer may not be optimal for the target enzyme's activity.Perform a pH optimization experiment to determine the ideal pH for your specific enzyme in the presence of this compound. (See Experimental Protocol below).
Incorrect Buffer: The chosen buffer system may be inhibiting the enzyme.Test a range of different buffer systems that are effective at your target pH range.
This compound Degradation: this compound may not be stable under your assay conditions.Prepare fresh this compound solutions for each experiment. Minimize the time between solution preparation and use.
Enzyme Instability: The enzyme itself may be inactive or unstable.Ensure proper storage and handling of the enzyme. Include a positive control (enzyme with a known activator or substrate) to verify its activity.
High Background Signal Non-enzymatic Reaction: The substrate may be unstable at the assay pH, leading to a non-enzymatic reaction.Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from your measurements.
Interfering Substances: The sample may contain substances that interfere with the detection method.If possible, purify your sample to remove interfering substances. Consider using a different detection method.
Poor Reproducibility Inconsistent pH: Small variations in pH between wells or experiments can lead to variability in enzyme activity.Prepare a large batch of buffer and verify the pH with a calibrated pH meter before each experiment.
Temperature Fluctuations: Enzyme activity is sensitive to temperature changes.Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound-Mediated Enzyme Activation

This protocol outlines a general procedure to determine the optimal pH for an enzyme that is activated by this compound.

1. Buffer Preparation:

  • Prepare a series of buffers covering a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 pH unit increments).

  • It is recommended to use different buffer systems to cover a wide pH range and to control for potential buffer-specific effects. For example:

    • Citrate buffer for pH 4.0 - 6.0

    • Phosphate buffer for pH 6.0 - 7.5

    • Tris-HCl buffer for pH 7.5 - 9.0

  • Ensure the final concentration of the buffer is consistent across all pH values.

2. Reagent Preparation:

  • Prepare a stock solution of your enzyme of interest at a known concentration.

  • Prepare a stock solution of this compound.

  • Prepare a stock solution of the enzyme's substrate.

3. Assay Procedure:

  • Set up a 96-well microplate.

  • In triplicate for each pH value, add the following to each well:

    • Buffer of a specific pH.

    • This compound solution (to the desired final concentration).

    • Enzyme solution (to the desired final concentration).

  • Include control wells for each pH:

    • No Enzyme Control: Buffer, this compound, and substrate (to measure non-enzymatic substrate degradation).

    • No this compound Control: Buffer, enzyme, and substrate (to measure basal enzyme activity).

    • No Substrate Control: Buffer, enzyme, and this compound (to measure any background signal from the enzyme or this compound).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a set period to allow for enzyme activation by this compound.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Measure the reaction rate using a suitable detection method (e.g., absorbance, fluorescence) over a specific time period.

4. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.

  • Subtract the rate of the "No Enzyme Control" from the rates of the corresponding experimental wells.

  • Plot the average reaction rate (minus controls) as a function of pH.

  • The pH at which the highest enzyme activity is observed is the optimal pH for your assay conditions.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Buffers (pH 4.0 - 9.0) C Pipette Buffers & Reagents into 96-well Plate A->C B Prepare Stock Solutions (Enzyme, this compound, Substrate) B->C D Include Controls (No Enzyme, No this compound) C->D E Pre-incubate at Optimal Temperature D->E F Initiate Reaction with Substrate E->F G Measure Reaction Rate (e.g., Spectrophotometry) F->G H Calculate Initial Velocities G->H I Plot Rate vs. pH H->I J Determine Optimal pH I->J

Caption: Workflow for determining the optimal pH for this compound-mediated enzyme activation.

Signaling_Pathway_Activation This compound This compound (ATCA) Thiol Thiol Group (-SH) Release This compound->Thiol Slow Release Enzyme_Inactive Inactive Enzyme Thiol->Enzyme_Inactive Activation Enzyme_Active Active Enzyme Enzyme_Inactive->Enzyme_Active Biological_Response Biological Response (e.g., Antioxidant Activity) Enzyme_Active->Biological_Response Catalysis

Caption: Simplified pathway of enzyme activation by this compound.

References

Validation & Comparative

A Comparative Analysis of Folcisteine and N-acetylcysteine (NAC) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents with mucolytic and antioxidant properties, N-acetylcysteine (NAC) is a well-established and extensively studied compound. Folcisteine, a structurally related thiol-containing compound, has also demonstrated antioxidant potential, though its direct comparative efficacy with NAC in preclinical and clinical settings is not yet extensively documented in publicly available research. This guide provides a detailed comparison of their known mechanisms, supported by available experimental data, to offer an objective overview for researchers, scientists, and drug development professionals.

Overview and Chemical Structures

Both this compound (3-acetyl-4-thiazolidinecarboxylic acid) and N-acetylcysteine are cysteine derivatives. The presence of a thiol (-SH) group in their structures is central to their biochemical activity, particularly their ability to act as reducing agents.

This compound is a heterocyclic compound with a thiazolidine (B150603) ring. It is recognized for its role as a biostimulant in agriculture, promoting plant growth and stress resistance.[1] In the context of pharmacology, it is considered a prodrug of cysteine, capable of releasing cysteine and contributing to the synthesis of glutathione (B108866) (GSH), a key intracellular antioxidant.[2]

N-acetylcysteine (NAC) is the N-acetylated form of the amino acid L-cysteine. It is a widely used medication for the treatment of acetaminophen (B1664979) overdose and as a mucolytic agent to manage conditions with excessive or thick mucus.[3][4] Its therapeutic effects are primarily attributed to its antioxidant and mucolytic actions.[3]

Mechanism of Action

Mucolytic Activity

The primary mechanism of mucolytic action for thiol-containing compounds involves the cleavage of disulfide bonds in mucin polymers. Mucins are large glycoproteins that form the structural basis of mucus. The extensive cross-linking of these polymers through disulfide bridges contributes to the viscoelasticity of mucus.

  • N-acetylcysteine (NAC): The free sulfhydryl group in NAC directly reduces the disulfide bonds in the mucin network, leading to depolymerization and a decrease in mucus viscosity.[5] This makes the mucus less tenacious and easier to clear from the respiratory tract.[6]

  • This compound: As a thiol-containing compound, this compound is also presumed to exert mucolytic effects by breaking disulfide bonds in mucins.[7] However, specific experimental studies detailing the in vitro or in vivo mucolytic efficacy of this compound are not as readily available as for NAC.

Antioxidant Activity

Both molecules exhibit antioxidant properties through direct and indirect mechanisms.

  • N-acetylcysteine (NAC):

    • Direct Scavenging: NAC can directly scavenge reactive oxygen species (ROS), although its reactivity with some ROS is considered modest.[8]

    • Glutathione Precursor: A more significant antioxidant role of NAC is its function as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[9] GSH is a major endogenous antioxidant that protects cells from oxidative damage.[10]

  • This compound:

    • Glutathione Precursor: Similar to NAC, this compound serves as a cysteine prodrug, thereby supporting the synthesis of GSH.[2]

    • Direct Scavenging: Derivatives of thiazolidine-4-carboxylic acid have been shown to possess radical scavenging properties.[11][12] Studies on this compound in plant models have demonstrated its ability to enhance the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) under conditions of salt stress.[13]

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of NAC are mediated through various signaling pathways. The primary pathway involves the replenishment of intracellular glutathione stores, which in turn impacts downstream processes.

cluster_extracellular Extracellular cluster_intracellular Intracellular NAC_ext N-acetylcysteine (NAC) NAC_int NAC NAC_ext->NAC_int Transport Cysteine L-Cysteine NAC_int->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges Cellular_Protection Cellular Protection GSH->Cellular_Protection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cellular_Protection

Caption: Simplified signaling pathway of NAC's antioxidant action.

An experimental workflow to assess mucolytic activity often involves measuring the viscosity of a mucus simulant or sputum sample after treatment with the compound.

cluster_workflow Experimental Workflow: Mucolytic Activity Assay start Start: Prepare Mucus Simulant (e.g., Egg White Solution) treatment Incubate with Test Compound (NAC or this compound) at various concentrations start->treatment measurement Measure Viscosity (e.g., using a viscometer) treatment->measurement analysis Data Analysis: Compare viscosity reduction against control measurement->analysis end End: Determine Mucolytic Efficacy analysis->end

Caption: General workflow for in vitro mucolytic activity assessment.

Quantitative Data and Experimental Protocols

Due to the limited availability of direct comparative studies, the following tables summarize data for NAC and this compound from separate studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.

Mucolytic Activity

Table 1: In Vitro Mucolytic Activity of N-acetylcysteine (NAC)

ConcentrationMucus SimulantViscosity Reduction (%)Reference
10 mg/10 mlEgg White SolutionLinear Reduction[14]
60 mg/10 mlEgg White SolutionLinear Reduction[14]

No directly comparable quantitative data on the mucolytic activity of this compound was identified in the searched literature.

Experimental Protocol: In Vitro Mucolytic Activity of NAC using Egg White Solution [14]

  • Preparation of Mucus Simulant: An egg white solution is prepared to simulate airway mucus due to its similar physicochemical properties.

  • Sample Preparation: N-acetylcysteine effervescent tablets are dissolved to create solutions of varying concentrations (e.g., 10 to 60 mg/10 ml).

  • Incubation: The NAC solutions are mixed with the egg white solution.

  • Viscosity Measurement: The viscosity of the mixtures is measured using a suspended level viscometer.

  • Data Analysis: The reduction in viscosity is calculated relative to a control solution (egg white without NAC). Statistical analysis is performed using methods such as single-factor ANOVA and paired t-tests.

Antioxidant Capacity

Table 2: Antioxidant Effects of this compound (as ATCA) in Wheat Seedlings under Salt Stress

TreatmentParameterChangeReference
ATCA (25 mg/L)Catalase (CAT) Activity+4% (at 3 days)[13]
ATCA (25 mg/L)Superoxide Dismutase (SOD) Activity+75% (at 3 days)[13]
ATCA (25 mg/L)Malondialdehyde (MDA) Content-7% (at 3 days)[13]

Table 3: Effects of N-acetylcysteine (NAC) Supplementation on Oxidative Stress Markers in Sedentary Men

TreatmentParameterChangeReference
NAC (1200 mg/day for 7 days)Total Antioxidant Capacity (TAC)Significant Increase[7]

Experimental Protocol: Total Antioxidant Capacity (TAC) Assay [7]

  • Sample Collection: Plasma samples are collected from subjects.

  • Reagent Preparation: A stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical is produced by mixing ABTS and potassium persulfate. A working solution is prepared by diluting the stock solution.

  • Assay: The plasma sample is added to the working ABTS cation radical solution.

  • Measurement: The decolorization of the ABTS cation radical is measured spectrophotometrically at 734 nm. The degree of decolorization is proportional to the total antioxidant capacity of the sample.

Summary and Conclusion

N-acetylcysteine is a well-characterized compound with proven mucolytic and antioxidant efficacy, supported by a wealth of experimental and clinical data. Its mechanisms of action, primarily through the cleavage of mucin disulfide bonds and replenishment of glutathione, are well understood.

This compound, as a related thiol-containing molecule, shows promise as an antioxidant, as suggested by studies on its derivatives and its effects in botanical systems. Its role as a cysteine prodrug implies a potential to support the glutathione system, similar to NAC. However, there is a notable gap in the scientific literature regarding its direct mucolytic activity and a comprehensive comparison of its antioxidant capacity against NAC in relevant biological models.

For researchers and drug development professionals, NAC currently stands as the benchmark compound with a robust evidence base. Future research should focus on conducting direct, head-to-head comparative studies of this compound and NAC to elucidate their relative potencies and therapeutic potential. Such studies should employ standardized in vitro and in vivo models to allow for a direct and meaningful comparison of their efficacy.

References

Folcisteine vs. Other Biostimulants: A Comparative Guide for Crop Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable agricultural practices has led to a surge in the use of biostimulants to enhance crop yield, quality, and resilience to environmental stressors. Among these, folcisteine, a derivative of the amino acid cysteine, has emerged as a potent plant growth promoter. This guide provides an objective comparison of this compound with other major classes of biostimulants—seaweed extracts, protein hydrolysates, and humic acids—supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.

Performance Comparison: Quantitative Data

The following tables summarize quantitative data from various studies, showcasing the effects of different biostimulants on key crop parameters. It is important to note that direct head-to-head trials comparing all these biostimulants under identical conditions are limited. Therefore, this data is compiled from individual studies and should be interpreted with consideration of the varying experimental contexts.

Table 1: Effect of Biostimulants on Crop Growth Parameters

BiostimulantCropApplicationParameterResult% Improvement vs. ControlReference
This compound Wheat (under salt stress)Foliar Spray (25 mg/L)Plant HeightIncreased10%[1]
Seaweed Extract MaizeFoliar Spray (4 ml/L)Leaf Area55.48 cm²/plant25.77%[2]
Protein Hydrolysate PepperSoil Drench (1.4 g/L)Plant HeightIncreased-[3][4]
Humic Acid TomatoSoil Application (14.4 kg/ha )Plant HeightIncreased-[5]

Table 2: Effect of Biostimulants on Crop Yield

BiostimulantCropApplicationParameterResult% Improvement vs. ControlReference
This compound Apple-Fruit YieldSignificantly Increased-[6]
Seaweed Extract Maize (Sweet Corn)Foliar Spray (15% v/v)Green Cob Yield189.97 q/ha-[7]
Protein Hydrolysate TomatoFoliar Spray (2.5 ml/L)YieldIncreased50%[8]
Humic Acid TomatoSoil Application (14.4 kg/ha )Total YieldIncreased-[5]

Table 3: Effect of Biostimulants on Crop Quality and Stress Tolerance

BiostimulantCropStress ConditionApplicationParameterResult% Change vs. ControlReference
This compound WheatSalt StressFoliar Spray (25 mg/L)Hydrogen Peroxide (H₂O₂) ContentReduced-
Seaweed Extract ArabidopsisDrought StressPrimingH₂O₂ AccumulationSignificantly Reduced-[9]
Protein Hydrolysate WheatDrought and Heat StressFoliar ApplicationMembrane Stability IndexSignificantly Improved-[10]
Humic Acid TomatoSalinitySoil & Foliar (100 ppm)Number of Fruits per Plant75.00-[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

This compound Application in Wheat under Salt Stress
  • Objective: To investigate the mitigating effects of this compound on wheat seedlings under salt stress.

  • Plant Material and Growth Conditions: Healthy wheat seeds were germinated and grown hydroponically in a 1/2 strength Hoagland nutrient solution. At the three-leaf stage, seedlings were transferred to a full-strength Hoagland solution containing 100 mmol/L NaCl to induce salt stress.

  • Treatment Application: After 12 hours of salt stress, a foliar spray of this compound (25 mg/L) was applied to the wheat seedlings.

  • Data Collection: Morphological and physiological parameters, including plant height and antioxidant enzyme activities, were measured at specified time points after treatment.

  • Reference: [1]

Seaweed Extract Application in Hydroponic Lettuce
  • Objective: To evaluate the effect of seaweed extracts on the growth and bacteriome of hydroponically grown lettuce.

  • Plant Material and Growth Conditions: Lettuce (Lactuca sativa L. var. Bronze) was grown in a nutrient film technique (NFT) hydroponic system.

  • Treatment Application: Two seaweed extracts (from Ascophyllum nodosum and Sargassum spp.) were applied as a 0.5% v/v foliar spray every 10 days until harvest (35 days).

  • Data Collection: Plant growth parameters (yield, chlorophyll (B73375) content) and the bacterial communities on the rhizoplane, phylloplane, and in the endosphere were analyzed.

  • Reference: [12]

Protein Hydrolysate Application in Pepper under Drought Stress
  • Objective: To assess the ability of a plant-derived protein hydrolysate to mitigate the effects of severe water stress in pepper plants.

  • Plant Material and Growth Conditions: Pepper plants (Capsicum annuum) were grown in a greenhouse.

  • Treatment Application: A protein hydrolysate-based biostimulant (GHI_16_VHL) was applied to the soil via fertigation at a concentration of 1.5 ml/L before the induction of drought stress.

  • Data Collection: Plant physiological status was monitored during and after the stress period by measuring chlorophyll levels, stomatal density, stem water potential, leaf gas exchange, plant growth, and levels of osmolytes and oxidative stress markers.

  • Reference: [13]

Humic Acid Application in Tomato
  • Objective: To evaluate the effect of humic acid on the growth and productivity of tomato plants under heat stress.

  • Plant Material and Growth Conditions: Two tomato hybrids were grown in a field under hot continental climate conditions.

  • Treatment Application: Humic acid was applied to the soil at rates of 4.8, 9.6, and 14.4 kg/ha . The applications were made twice: the first, three weeks after transplanting, and the second, one week after the first application.

  • Data Collection: Vegetative growth parameters (plant height, fresh weight), flowering parameters, and yield characters (fruit number, fruit weight, total yield) were recorded.

  • Reference: [5]

Signaling Pathways and Mechanisms of Action

The efficacy of biostimulants is rooted in their ability to modulate plant physiological processes at the molecular level. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for each class of biostimulant.

This compound Signaling Pathway

This compound is known to influence hormonal signaling, particularly auxin and cytokinin pathways, and to enhance the plant's antioxidant defense system.

Folcisteine_Signaling cluster_0 Hormonal Pathway Modulation cluster_1 Stress Response Pathway This compound This compound (N-acetyl-L-thioproline) PlantCell Plant Cell Auxin Auxin Synthesis & Transport This compound->Auxin Influences Cytokinin Cytokinin Activity This compound->Cytokinin Influences Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, POD) This compound->Antioxidant_Enzymes Upregulates Hormonal_Response Cell Division & Elongation Root Development Auxin->Hormonal_Response Cytokinin->Hormonal_Response ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Stress_Tolerance Enhanced Stress Tolerance ROS->Stress_Tolerance Reduction leads to Antioxidant_Enzymes->ROS Scavenges

This compound's proposed mechanism of action.
Seaweed Extract Signaling Pathway

Seaweed extracts contain a complex mixture of bioactive compounds, including polysaccharides like laminarin and fucoidan, which can act as elicitors of plant defense responses, often involving reactive oxygen species (ROS) as signaling molecules.

Seaweed_Extract_Signaling Seaweed_Extract Seaweed Extract (e.g., Polysaccharides) Receptor Cell Surface Receptor Seaweed_Extract->Receptor Binds to ROS_Burst Oxidative Burst (ROS Production) Receptor->ROS_Burst Activates MAPK_Cascade MAPK Cascade ROS_Burst->MAPK_Cascade Triggers Hormone_Signaling Hormone Signaling (SA, JA, Ethylene) MAPK_Cascade->Hormone_Signaling Gene_Expression Defense Gene Expression (e.g., PR proteins) MAPK_Cascade->Gene_Expression Hormone_Signaling->Gene_Expression Stress_Response Enhanced Biotic & Abiotic Stress Tolerance Gene_Expression->Stress_Response Protein_Hydrolysate_Signaling cluster_0 Hormone-like Activity cluster_1 Nutrient Metabolism Protein_Hydrolysate Protein Hydrolysate (Peptides & Amino Acids) Plant_Cell Plant Cell Auxin_Like Auxin-like Activity Protein_Hydrolysate->Auxin_Like Elicits Gibberellin_Like Gibberellin-like Activity Protein_Hydrolysate->Gibberellin_Like Elicits N_Uptake Nitrogen Uptake & Assimilation Protein_Hydrolysate->N_Uptake Stimulates Growth_Development Root Growth Shoot Elongation Flowering Auxin_Like->Growth_Development Gibberellin_Like->Growth_Development Enzyme_Activity Increased Enzyme Activity (e.g., NR, GS) N_Uptake->Enzyme_Activity Improved_Nutrition Improved Plant Nutrition Enzyme_Activity->Improved_Nutrition Humic_Acid_Action cluster_0 Soil-Level Effects cluster_1 Plant-Level Effects Humic_Acid Humic Acid Soil_Structure Improved Soil Structure Humic_Acid->Soil_Structure Nutrient_Chelation Nutrient Chelation (e.g., Fe, Zn) Humic_Acid->Nutrient_Chelation Hormone_Like Hormone-like Activity (Auxin-like) Humic_Acid->Hormone_Like Direct effect Root_Growth Stimulation of Root Growth Soil_Structure->Root_Growth Nutrient_Availability Increased Nutrient Availability Nutrient_Chelation->Nutrient_Availability Nutrient_Uptake Enhanced Nutrient Uptake Nutrient_Availability->Nutrient_Uptake Root_Growth->Nutrient_Uptake Hormone_Like->Root_Growth

References

Validating the Neuroprotective Effects of Folic Acid and N-acetylcysteine (NAC) In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals:

Initial searches for in vitro neuroprotective data on Folcisteine (3-Acetylthiazolidine-4-carboxylic acid) did not yield sufficient specific experimental results to construct a comprehensive comparison guide. This compound is primarily documented as a plant growth regulator. However, given the structural and functional relationship, this guide provides a detailed comparison of the in vitro neuroprotective effects of the well-researched compound Folic Acid against a widely recognized alternative, N-acetylcysteine (NAC) . Both compounds are known for their antioxidant properties and have been investigated for their potential in mitigating neuronal damage.

This guide summarizes key experimental data, outlines detailed methodologies for reproducing the cited experiments, and visualizes the underlying molecular pathways and experimental workflows to provide a comprehensive resource for your research and development endeavors.

Product Performance Comparison

The following table summarizes the quantitative data from in vitro studies on the neuroprotective effects of Folic Acid and N-acetylcysteine (NAC) in various neuronal cell models under different induced-stress conditions.

Parameter Folic Acid N-acetylcysteine (NAC) Cell Model & Stressor
Effective Concentration 10-20 µmol/L50-500 µMHT-22 cells (Erastin-induced ferroptosis), 158N cells (H₂O₂-induced oxidative stress)
Cell Viability Increase Significantly mitigated hallmarks of ferroptosis.[1]~25% increase in cell survival at 250-500 µM.[2]158N cells + H₂O₂
ROS Reduction Significantly reduced ROS levels.[1]Significantly decreased ROS production in a concentration-dependent manner.[2]HT-22 cells + Erastin, 158N cells + H₂O₂
GSH Level Increase Increased intracellular GSH synthesis.[1]Acts as a precursor for glutathione (B108866) synthesis.[1]HT-22 cells + Erastin, various models
Lipid Peroxidation (MDA) Decreased MDA levels.[1]Not explicitly quantified in the provided results.HT-22 cells + Erastin
Apoptosis Regulation Reduced BAX expression by 4-fold.[3]Suppressed apoptosis by regulating Bcl2.SH-SY5Y cells + Oxygen-glucose deprivation, F3.Olig2 cells + KCN

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings in your own laboratory settings.

Cell Culture and Induction of Oxidative Stress
  • Cell Lines:

    • HT-22 (mouse hippocampal neuronal cells): Suitable for studying glutamate-induced oxidative stress and ferroptosis.

    • SH-SY5Y (human neuroblastoma cells): A versatile model for general neurotoxicity and oxidative stress studies, often induced by hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • PC12 (rat pheochromocytoma cells): Responsive to glutamate (B1630785) and oxidative stress, useful for studying neuroprotective pathways.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) at concentrations ranging from 100 to 500 µM for 24 hours.

    • Ferroptosis: Ferroptosis can be induced by treatment with Erastin (e.g., 10 µmol/L) for 24 hours.[1]

    • Glutamate Toxicity: Excitotoxicity is induced by exposing cells to high concentrations of glutamate (e.g., 5-20 mM) for 24 hours.

Assessment of Neuroprotective Effects
  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of Folic Acid or NAC for a specified period (e.g., 24 hours).

    • Introduce the neurotoxic agent (e.g., H₂O₂, glutamate) and co-incubate for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Culture and treat cells as described for the cell viability assay.

    • After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • Western Blot Analysis for Protein Expression:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., SLC7A11, GPX4, Nrf2, Bcl-2, Bax, Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which Folic Acid and N-acetylcysteine exert their neuroprotective effects.

Folic_Acid_Pathway Folic_Acid Folic Acid SLC7A11 SLC7A11 (Cystine/Glutamate Antiporter) Folic_Acid->SLC7A11 Upregulates Cystine_uptake Increased Cystine Uptake SLC7A11->Cystine_uptake GSH_synthesis GSH Synthesis Cystine_uptake->GSH_synthesis GPX4 GPX4 GSH_synthesis->GPX4 Activates Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Neuroprotection Neuroprotection GPX4->Neuroprotection Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Proposed neuroprotective pathway of Folic Acid via the SLC7A11-GSH-GPX4 axis.

NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Provides ROS_Scavenging Direct ROS Scavenging NAC->ROS_Scavenging GSH_synthesis GSH Synthesis Cysteine->GSH_synthesis GSH Glutathione (GSH) GSH_synthesis->GSH Oxidative_Stress Oxidative Stress ROS_Scavenging->Oxidative_Stress Reduces Neuroprotection Neuroprotection ROS_Scavenging->Neuroprotection GSH->Oxidative_Stress Reduces GSH->Neuroprotection Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Dual neuroprotective mechanisms of N-acetylcysteine (NAC).

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound in vitro.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture treatment Pre-treatment with Test Compound (Folic Acid or NAC) cell_culture->treatment stressor Induction of Neurotoxicity (e.g., H₂O₂, Glutamate) treatment->stressor incubation Incubation (24h) stressor->incubation viability Cell Viability (MTT Assay) incubation->viability ros ROS Measurement (DCFH-DA) incubation->ros western Protein Expression (Western Blot) incubation->western data_analysis Data Analysis and Comparison viability->data_analysis ros->data_analysis western->data_analysis end End data_analysis->end

Caption: Standard workflow for in vitro neuroprotection studies.

References

Comparative analysis of Folcisteine's antioxidant capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folcisteine, a cysteine derivative, holds significant interest for its potential therapeutic applications, including its role as a potent antioxidant. This guide provides a comparative analysis of this compound's antioxidant capacity, placing it in context with other well-established antioxidants. While direct comparative studies quantifying the antioxidant activity of this compound are limited in the available scientific literature, this analysis draws upon the known antioxidant mechanisms of thiol-containing compounds and compares them with experimental data for structurally related and widely recognized antioxidants.

Understanding this compound's Antioxidant Potential: The Role of the Thiol Group

This compound, as a thiol-containing compound, derives its antioxidant properties primarily from the sulfhydryl (-SH) group. This functional group is highly reactive and can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant activity of thiol compounds is a cornerstone of cellular defense against reactive oxygen species (ROS).

The general mechanism involves the oxidation of the thiol to a disulfide, a reversible reaction that allows for the regeneration of the antioxidant molecule. This places this compound in the same category of antioxidants as the well-studied N-acetylcysteine (NAC) and the endogenous antioxidant powerhouse, glutathione (B108866) (GSH).

Quantitative Comparison of Antioxidant Capacity

To provide a quantitative perspective, this section presents a summary of the antioxidant capacity of several key antioxidants, as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). The data, presented as IC50 values (the concentration required to inhibit 50% of the radical) and other relevant units, has been compiled from various studies. It is important to note that direct IC50 values for this compound were not available in the reviewed literature; therefore, data for the closely related N-acetylcysteine (NAC) is included to provide a relevant comparison.

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (Value)
N-Acetylcysteine (NAC)
Glutathione (GSH)
Ascorbic Acid (Vitamin C) 6.1 - 24.34 µg/mL[1][2]0.1081 mg/mL[3]
Trolox 3.765 µg/mL[4]2.926 µg/mL[4]

Note: The absence of specific IC50 values for this compound in the table highlights a gap in the current research landscape. The provided data for NAC, a structurally similar thiol antioxidant, suggests the potential range of this compound's activity. Direct experimental evaluation is necessary for a definitive quantitative comparison.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of antioxidant capacity studies.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695). This solution should be protected from light. Dilute the stock solution to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., this compound, NAC) in a suitable solvent to prepare a series of concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH working solution. A control is prepared with the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ stock solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction: Add a defined volume of the sample solution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl3·6H2O solution in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare different concentrations of the test compound.

  • Reaction: Add the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO4·7H2O or Trolox).

Signaling Pathways and Antioxidant Action

Thiol-containing antioxidants like this compound are known to influence cellular signaling pathways involved in the response to oxidative stress. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Thiol_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Thiol_Antioxidant Thiol Antioxidant (e.g., this compound, NAC, GSH) Thiol_Antioxidant->ROS Neutralizes Thiol_Antioxidant->Keap1 Reduces Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Detoxifies Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Nrf2-Keap1 signaling pathway modulated by thiol antioxidants.

Under normal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress, ROS or thiol antioxidants can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.

Experimental Workflow for Antioxidant Capacity Assessment

The general workflow for comparing the antioxidant capacity of different compounds is outlined below.

Antioxidant_Assay_Workflow Start Start: Select Antioxidants (this compound, NAC, GSH, etc.) Preparation Prepare Stock Solutions of Antioxidants Start->Preparation Assay_Selection Select Antioxidant Assays (DPPH, ABTS, FRAP) Preparation->Assay_Selection DPPH Perform DPPH Assay Assay_Selection->DPPH DPPH ABTS Perform ABTS Assay Assay_Selection->ABTS ABTS FRAP Perform FRAP Assay Assay_Selection->FRAP FRAP Data_Collection Collect Absorbance Data DPPH->Data_Collection ABTS->Data_Collection FRAP->Data_Collection Analysis Calculate % Inhibition & IC50 Values Data_Collection->Analysis Comparison Compare Antioxidant Capacities Analysis->Comparison End End: Conclude Relative Potency Comparison->End

Caption: General workflow for in vitro antioxidant capacity assessment.

This logical flow illustrates the steps from sample preparation to data analysis, providing a clear framework for conducting comparative antioxidant studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Folcisteine (Folic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The accurate quantification of Folcisteine, a compound containing the active ingredient Folic Acid (Vitamin B9), is critical in pharmaceutical formulations, fortified foods, and clinical samples. This guide provides a comparative analysis of various analytical methods used for the determination of Folic Acid, the key component of this compound. We will delve into the experimental protocols, performance data, and operational workflows of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Capillary Electrophoresis, and Electrochemical Methods. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of each analytical technique is summarized in the table below. The data presented are representative values derived from various studies.

ParameterHPLC with UV/MS DetectionUV-Vis SpectrophotometryCapillary Electrophoresis (CE)Electrochemical Methods
Principle Chromatographic separation based on polarity, followed by UV absorbance or mass-based detection.[1][2]Measurement of the absorption of UV-Vis light by the analyte at a specific wavelength.[3][4]Separation of ions based on their electrophoretic mobility in a capillary under an applied voltage.[5][6]Measurement of the electrochemical response (e.g., current) from the oxidation or reduction of the analyte.[7][8]
Specificity High to Very High[2]Low to Moderate[3][9]High[10]High[11][12]
Linearity (R²) > 0.999[13][14]> 0.999[4][9][15]> 0.995[16][17]> 0.99[12]
Precision (RSD%) < 2%[13]< 5%[9][18]< 5.4%[16][17]< 5%[11]
Accuracy (Recovery %) 95-105%[13]98-104%[9][15]90-108%[16][17]Excellent recoveries reported[8]
Limit of Detection (LOD) ng/mL to pg/mL range[2][19]0.011 - 2.73 µg/mL[3][15]0.35 - 1.3 mg/L[10][16]0.03 µM (13.2 ng/mL)[8]
Key Advantages High specificity and sensitivity, suitable for complex matrices.[2][20]Simple, low-cost, rapid analysis.[3][15]Fast analysis time, low sample and reagent consumption.[5][6]High sensitivity, low cost, potential for miniaturization.[8][12]
Key Disadvantages Higher cost, more complex instrumentation and sample preparation.[3]Prone to interference from other UV-absorbing compounds in the matrix.[3][9]Sensitivity can be lower than HPLC-MS.[10]Susceptible to interference from electroactive species.[12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for its high resolution and sensitivity. Reversed-phase HPLC is the most common mode for Folic Acid analysis.

  • Sample Preparation : For solid dosage forms, tablets are accurately weighed, crushed, and dissolved in a suitable solvent, often an alkaline solution like 0.1 M NaOH or a mobile phase constituent.[13] The solution is then sonicated, diluted to a known volume, and filtered through a 0.22 or 0.45 µm filter before injection.[13] For biological fluids or foods, a solid-phase extraction (SPE) step may be required for cleanup and enrichment.[1][10]

  • Chromatographic Conditions :

    • Column : C18 columns (e.g., 150 mm x 4.6 mm, 3.5 µm) are frequently used.[13]

    • Mobile Phase : A mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is common.[13][19] Isocratic or gradient elution can be employed.[1]

    • Flow Rate : Typically around 1.0 mL/min.[13]

    • Detection : A Photodiode Array (PDA) or UV detector is set at one of Folic Acid's maximum absorbance wavelengths, such as 283 nm.[20][21] Mass Spectrometry (MS/MS) can be used for higher sensitivity and specificity.[1]

  • Validation : The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

UV-Vis Spectrophotometry

This method is simpler and more cost-effective than HPLC, making it suitable for routine quality control where the sample matrix is not complex.

  • Sample Preparation : A known quantity of the bulk drug or powdered tablets is dissolved in a specific solvent, typically 0.1 M Sodium Hydroxide (NaOH), to ensure complete dissolution and achieve a stable absorbance reading.[9][15] The solution is then diluted to fall within the linear range of the calibration curve.[15]

  • Analytical Procedure :

    • Solvent : 0.1 M or 0.01 M NaOH is commonly used.[15][21]

    • Wavelength Scan : A UV-Vis scan (e.g., from 230 nm to 380 nm) is performed to identify the wavelengths of maximum absorbance (λmax). For Folic Acid in NaOH, characteristic peaks are observed around 256 nm, 283 nm, and 365 nm.[3][21]

    • Quantification : A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the chosen λmax. The concentration of the sample is then determined from this curve.[15]

  • Derivative Spectrophotometry : To overcome interference from excipients, first-order derivative spectrophotometry can be used. This technique measures the rate of change of absorbance with wavelength, which can resolve overlapping spectra.[9]

Capillary Electrophoresis (CE)

CE offers rapid separations with high efficiency and requires minimal sample volume.

  • Sample Preparation : Samples are typically dissolved in the running buffer or water, centrifuged, and filtered. For complex matrices like urine, a solid-phase extraction (SPE) step might be necessary to remove interfering substances.[10]

  • Electrophoretic Conditions :

    • Capillary : A fused-silica capillary (e.g., 60 cm x 75 µm) is used.[10]

    • Background Electrolyte (BGE) : An alkaline buffer, such as 15-20 mM phosphate or borate (B1201080) buffer at a pH of 8.8 to 12.0, is commonly employed.[5][10]

    • Separation Voltage : A high voltage (e.g., 15-25 kV) is applied across the capillary.[6][10]

    • Injection : Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.[10]

    • Detection : On-column UV detection is typical. More sensitive methods can employ indirect chemiluminescence detection.[16][17]

Electrochemical Methods

These techniques are based on the oxidation of Folic Acid at an electrode surface and are known for their high sensitivity and low cost.

  • Methodology (Differential Pulse Voltammetry - DPV) : DPV is a sensitive technique used for quantifying Folic Acid.

    • Working Electrode : A glassy carbon electrode (GCE) is often used, sometimes modified to enhance sensitivity and selectivity.[12] Other options include pencil graphite (B72142) or screen-printed electrodes.[8][11]

    • Supporting Electrolyte : A buffer solution, such as a 0.1 M potassium chloride solution, is used to support conductivity.[12] The pH of the electrolyte is optimized to achieve the best signal.[12]

    • Procedure : A potential is scanned over a range where Folic Acid is electroactive. The resulting peak current is proportional to the concentration of Folic Acid in the sample.[12]

  • Biosensors : Highly selective biosensors have been developed using materials like ds-DNA immobilized on an electrode. The binding of Folic Acid to the DNA is measured through changes in an electrochemical signal.[11]

Mandatory Visualizations

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh & Dissolve Sample S2 Sonicate & Dilute S1->S2 S3 Filter (0.45 µm) S2->S3 A1 Inject into HPLC S3->A1 Prepared Sample A2 Separation on C18 Column A1->A2 A3 Detect (UV/MS) A2->A3 D1 Generate Chromatogram A3->D1 Signal D2 Quantify using Calibration Curve D1->D2

Caption: General workflow for this compound (Folic Acid) analysis using HPLC.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing P1 Dissolve Sample in 0.1 M NaOH P2 Dilute to Working Concentration P1->P2 M1 Place in Cuvette P2->M1 Prepared Sample M2 Measure Absorbance at λmax (e.g., 283 nm) M1->M2 D1 Calculate Concentration via Beer's Law M2->D1 Absorbance Value D2 Compare to Calibration Curve D1->D2

Caption: General workflow for this compound (Folic Acid) analysis using UV-Vis Spectrophotometry.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing C1 Dissolve Sample in Buffer C2 Centrifuge / Filter C1->C2 E1 Inject into Capillary C2->E1 Prepared Sample E2 Apply High Voltage E1->E2 E3 On-Column UV Detection E2->E3 D1 Generate Electropherogram E3->D1 Signal D2 Quantify Peak Area D1->D2

Caption: General workflow for this compound (Folic Acid) analysis using Capillary Electrophoresis.

References

A Comparative Analysis of Folcisteine and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Folcisteine and its principal structural analogs, N-acetylcysteine (NAC), Carbocisteine, and Erdosteine (B22857). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on their mechanisms of action, therapeutic efficacy, and the experimental protocols used for their evaluation. While direct comparative studies on this compound are limited, this guide leverages the extensive research on its structural analogs to provide a valuable reference for understanding this class of thiol-based compounds.

Introduction to this compound and Its Analogs

This compound, chemically known as 3-acetyl-1,3-thiazolidine-4-carboxylic acid, is a cysteine derivative with mucolytic and antioxidant properties.[1] Its structural analogs, N-acetylcysteine (NAC), Carbocisteine, and Erdosteine, are also derivatives of the amino acid cysteine and share a common therapeutic focus on respiratory diseases characterized by mucus hypersecretion and oxidative stress.[2][3] These compounds exert their effects primarily through the action of their thiol (-SH) group, which is crucial for their mucolytic and antioxidant activities.

Comparative Efficacy in Chronic Obstructive Pulmonary Disease (COPD)

A network meta-analysis of seven randomized controlled trials involving 2,753 patients with Chronic Obstructive Pulmonary Disease (COPD) provides the most robust comparative data for the clinical efficacy of Erdosteine, Carbocisteine, and NAC.[4][5] The findings of this analysis are summarized below.

Efficacy ParameterErdosteineCarbocisteineN-acetylcysteine (NAC)
Reduction in AECOPD Risk Most EffectiveIntermediateLeast Effective
Reduction in Risk of at Least One AECOPD Significant Reduction (P < 0.01)No Significant ReductionNo Significant Reduction
Reduction in Hospitalization Risk due to AECOPD Significant Reduction (P < 0.05)Data Not AvailableNo Significant Reduction
Reduction in Duration of AECOPD Significant Reduction (P < 0.01)Data Not AvailableSignificant Reduction (P < 0.001)

AECOPD: Acute Exacerbation of Chronic Obstructive Pulmonary Disease. Data sourced from a network meta-analysis by Rogliani et al. (2019).[4][5][6]

Comparative Antioxidant Effects

Direct comparative studies on the antioxidant capacity of all three analogs are scarce. However, a study comparing Erdosteine and NAC in a rat model of endotoxin-induced acute lung injury demonstrated that Erdosteine was more effective in reducing apoptosis of lung epithelial cells, a process linked to oxidative stress.[7][8] In this study, Erdosteine significantly decreased the rate of apoptosis at doses of 300 mg/kg and 500 mg/kg, whereas NAC did not show a significant effect on apoptosis regulation up to a dose of 500 mg/kg.[7]

Antioxidant EffectErdosteineN-acetylcysteine (NAC)
Reduction of Apoptosis in Lung Epithelial Cells Significant reduction at 300 and 500 mg/kgNo significant effect up to 500 mg/kg

Data from a study by Ozcelik et al. (2011) in a rat model of acute lung injury.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

Protocol for Assessment of Mucolytic Activity: Sputum Rheology

The mucolytic effect of these agents is determined by their ability to reduce the viscosity and elasticity of mucus. Sputum rheology is the gold standard for this assessment.

Objective: To measure the viscoelastic properties of sputum before and after the application of a mucolytic agent.

Materials:

  • Sputum sample

  • Rheometer (cone-and-plate or parallel-plate geometry)

  • Mucolytic agent solution (e.g., N-acetylcysteine, 10% w/v)

  • Phosphate-buffered saline (PBS) as a control

Procedure:

  • Sample Preparation: Collect fresh sputum from patients. If necessary, homogenize the sample by gentle vortexing.

  • Loading the Rheometer: Carefully load a defined volume of the sputum sample onto the lower plate of the rheometer.

  • Equilibration: Allow the sample to equilibrate to the measurement temperature (typically 37°C) for a few minutes.

  • Baseline Measurement: Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region to determine the initial storage modulus (G') and loss modulus (G'').

  • Application of Mucolytic Agent: Add a specific volume of the mucolytic agent solution to the sputum sample and mix gently. For the control, add an equal volume of PBS.

  • Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Post-treatment Measurement: Repeat the oscillatory frequency sweep to measure the changes in G' and G''.

  • Data Analysis: Calculate the percentage reduction in G' and G'' to quantify the mucolytic activity.

Expected Outcome: A significant decrease in both the storage modulus (G') and loss modulus (G'') indicates effective mucolytic activity.

Protocol for Assessment of Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50).

Materials:

  • Test compound (this compound or its analogs)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound to the wells.

    • For the control, add 100 µL of methanol instead of the test solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Expected Outcome: A lower IC50 value indicates a higher antioxidant activity.

Signaling Pathways and Mechanisms of Action

Thiol-based antioxidants like this compound and its analogs modulate several key signaling pathways involved in inflammation and oxidative stress.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or electrophiles, thiol groups on Keap1 are modified, leading to the release and activation of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Thiol_Antioxidant Thiol Antioxidant (e.g., NAC) Thiol_Antioxidant->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination Keap1->Ub Nrf2->Ub leads to Nrf2_translocated Nrf2 Nrf2->Nrf2_translocated translocates Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Nrf2_translocated->ARE binds to

Keap1-Nrf2 signaling pathway activation by thiol antioxidants.
NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation. Thiol antioxidants can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates Thiol_Antioxidant Thiol Antioxidant (e.g., NAC) Thiol_Antioxidant->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Phosphorylation Phosphorylation Ub_Degradation Ubiquitination & Degradation IkB->Ub_Degradation NFkB_translocated NF-κB NFkB->NFkB_translocated translocates Phosphorylation->Ub_Degradation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_translocated->Inflammatory_Genes activates

Inhibition of the NF-κB signaling pathway by thiol antioxidants.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli, including oxidative stress. N-acetylcysteine has been shown to modulate MAPK signaling, although its effects can be context-dependent.[10]

MAPK_Pathway Stimuli Stress Stimuli (e.g., LPS, Oxidants) MAPKKK MAPKKK Stimuli->MAPKKK Thiol_Antioxidant Thiol Antioxidant (e.g., NAC) Thiol_Antioxidant->MAPKKK modulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Modulation of the MAPK signaling pathway by thiol antioxidants.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antioxidant activity of a test compound.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (DPPH, ABTS, FRAP) Start->Prepare_Reagents Prepare_Samples Prepare Sample Dilutions (this compound/Analogs) Start->Prepare_Samples Perform_Assay Perform Antioxidant Assay (e.g., DPPH) Prepare_Reagents->Perform_Assay Prepare_Samples->Perform_Assay Incubate Incubate Perform_Assay->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for in vitro antioxidant activity assessment.

Conclusion

This compound and its structural analogs, N-acetylcysteine, Carbocisteine, and Erdosteine, represent a significant class of therapeutic agents for respiratory diseases. While direct comparative data for this compound is still emerging, the extensive research on its analogs provides a strong foundation for understanding its potential efficacy. The available evidence suggests that Erdosteine may have a superior clinical profile in the management of COPD compared to NAC and Carbocisteine. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative performance of this compound and its analogs. This guide serves as a valuable resource for researchers in designing and interpreting future studies in this area.

References

Validating the Radioprotective Effects of Folcisteine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential radioprotective effects of Folcisteine, a compound comprising N-acetyl-L-cysteine and folic acid. Due to the limited direct experimental data on this compound for radioprotection, this document synthesizes findings from studies on its individual components and compares them with the established radioprotective agent, Amifostine (B1664874).

Introduction to Radioprotective Agents

Ionizing radiation, a cornerstone of cancer therapy, invariably damages healthy tissues surrounding the tumor, leading to significant side effects. Radioprotective agents are compounds designed to selectively protect normal tissues from the harmful effects of radiation without compromising tumor control. The ideal radioprotector should be non-toxic, effective at low doses, and demonstrate a clear mechanism of action.

Amifostine is an FDA-approved synthetic aminothiol (B82208) compound used to mitigate some of the side effects of radiation therapy.[1][2][3] However, its use is associated with side effects such as nausea, vomiting, and hypotension.[2] This has spurred research into alternative, potentially less toxic radioprotective agents.

This compound, a combination of a thiol compound (N-acetyl-L-cysteine) and a vitamin (folic acid), presents a promising theoretical basis for radioprotection. N-acetyl-L-cysteine (NAC) is a precursor to the antioxidant glutathione (B108866) and a potent free radical scavenger.[4][5] Folic acid plays a crucial role in DNA synthesis and repair and has been shown to protect against radiation-induced genomic instability.[6][7]

Comparative Efficacy: Preclinical and Clinical Data

This section summarizes the available quantitative data on the radioprotective effects of N-acetyl-L-cysteine, Folic Acid, and the established radioprotector, Amifostine.

Table 1: Comparison of Radioprotective Efficacy in Preclinical Studies

AgentModel SystemRadiation DoseKey FindingsReference
N-acetyl-L-cysteine (NAC) C57BL/6 Mice18 GyProtected lung and red blood cells from glutathione depletion. Reduced malondialdehyde levels in the lung and 8-hydroxy-deoxyguanosine in the liver.[5]
A/J Mice (NNK-induced lung tumors)4 weekly doses of 50 mGySignificantly inhibited the increase in visible surface tumor formation in irradiated mice.[8]
Female MiceChronic low dose-rate (20 mGy/day)Extended lifespan by 59 days in the exposed group compared to untreated irradiated mice.[9]
Folic Acid C57BL/6J Mice (pregnant)1.0 GyPartially prevented radiation-induced anophthalmos, exencephaly, and gastroschisis.[10]
Female Mice2 GyAlleviated radiation-induced ovarian damage by reducing oxidative stress and inflammation, and enhancing DNA repair.[7]
Male Rabbits3 GyAttenuated adverse hematopoietic effects of ionizing radiation.[11]
Amifostine Rodents, Canines, NHPVariesDose reduction factors (DRF) of up to 2.7 for hematopoietic acute radiation syndrome (H-ARS) and 1.8 for gastrointestinal acute radiation syndrome (GI-ARS) in mice.[12]

Table 2: Comparison of Radioprotective Efficacy in Clinical Trials

AgentCancer TypeRadiation RegimenKey FindingsReference
Amifostine Head and Neck Cancer50-70 Gy (1.8-2.0 Gy/day)Reduced grade ≥2 acute xerostomia from 78% to 51% and chronic xerostomia from 57% to 34%. No reduction in mucositis.[2]
Head and Neck Cancer (Meta-analysis of 17 trials)VariesSignificantly reduced the risk of Grade 3-4 mucositis, Grade 2-4 acute xerostomia, and late xerostomia.[3]
Prostate Cancer66-76 Gy (2 Gy/day)Daily endorectal administration was well-tolerated with manageable acute toxicities.[13]

Mechanisms of Action and Signaling Pathways

The radioprotective effects of these agents are attributed to distinct yet potentially synergistic mechanisms.

Thiol-Mediated Radioprotection (N-acetyl-L-cysteine)

The primary mechanism of radioprotection by thiol-containing compounds like N-acetyl-L-cysteine is the scavenging of free radicals generated by ionizing radiation.[14][15] This direct interaction neutralizes reactive oxygen species (ROS) before they can damage critical cellular components like DNA, proteins, and lipids. Additionally, thiols can donate a hydrogen atom to repair damaged DNA.

Thiol_Radioprotection IR Ionizing Radiation ROS Reactive Oxygen Species (ROS) IR->ROS Generates Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell Attacks Damage Cellular Damage Cell->Damage Leads to NAC N-acetyl-L-cysteine (Thiol Compound) NAC->ROS Scavenges

Thiol-mediated free radical scavenging by N-acetyl-L-cysteine.
Folic Acid-Mediated Radioprotection

Folic acid contributes to radioprotection through multiple pathways. Its essential role in nucleotide synthesis is vital for efficient DNA repair.[6] Recent studies have also elucidated its involvement in suppressing cellular senescence and inflammation induced by radiation.

One key pathway involves the inhibition of the p38 MAPK/NF-κB signaling cascade, which is activated by radiation-induced cellular stress.[6] By suppressing this pathway, folic acid reduces the production of pro-inflammatory cytokines, thereby mitigating tissue damage.

Folic_Acid_Pathway cluster_0 Radiation-Induced Cellular Stress IR Ionizing Radiation p38 p38 MAPK IR->p38 Activates NFkB NF-κB p38->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes Transcription Damage Tissue Damage Cytokines->Damage FA Folic Acid FA->p38 Inhibits

Folic acid inhibits the p38 MAPK/NF-κB signaling pathway.

Experimental Protocols

Validating the radioprotective effects of a novel agent like this compound requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Clonogenic Survival Assay

This assay is the gold standard for assessing the ability of a single cell to proliferate into a colony after radiation exposure, thereby measuring cell reproductive death.

Protocol:

  • Cell Culture: Adherent cells (e.g., human lung fibroblasts) are cultured to ~70% confluency.

  • Treatment: Cells are pre-incubated with various concentrations of the radioprotective agent (e.g., this compound) for a specified time (e.g., 1-2 hours) before irradiation.

  • Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated source (e.g., 137Cs irradiator).[16]

  • Plating: Immediately after irradiation, cells are trypsinized, counted, and seeded into petri dishes at densities calculated to yield 50-150 colonies per dish.

  • Incubation: Plates are incubated for 1-3 weeks, depending on the cell line, to allow for colony formation.

  • Staining and Counting: Colonies are fixed with 10% neutral buffered formalin and stained with 0.01% crystal violet. Colonies containing 50 or more cells are counted.[16]

  • Data Analysis: The surviving fraction for each dose is calculated and plotted to generate a cell survival curve.

Clonogenic_Assay_Workflow A Cell Culture B Pre-incubation with Radioprotective Agent A->B C Irradiation B->C D Cell Plating C->D E Incubation D->E F Colony Staining and Counting E->F G Data Analysis F->G

Workflow for the Clonogenic Survival Assay.
In Vitro Micronucleus Assay in Human Lymphocytes

This assay is used to assess chromosomal damage by quantifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

Protocol:

  • Blood Collection and Culture: Whole blood is collected from healthy donors and cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.[17]

  • Treatment: The radioprotective agent is added to the cultures before irradiation.

  • Irradiation: Cultures are exposed to a specific dose of gamma radiation (e.g., 2 Gy).

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with Giemsa.[17]

  • Scoring: The number of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) is scored under a microscope.[17]

In Vivo Assessment of DNA Damage

This involves quantifying DNA strand breaks in tissues of irradiated animals.

Protocol:

  • Animal Model: Mice are treated with the radioprotective agent via an appropriate route (e.g., oral gavage, intraperitoneal injection) prior to whole-body or localized irradiation.

  • Tissue Collection: At various time points post-irradiation, tissues of interest (e.g., spleen, bone marrow) are harvested.

  • Cell Isolation: Single-cell suspensions are prepared from the collected tissues.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody against a DNA damage marker, such as phosphorylated histone H2AX (γ-H2AX).[18]

  • Quantification: The level of DNA damage can be quantified by measuring the fluorescence intensity of γ-H2AX foci using flow cytometry or fluorescence microscopy.[18]

Conclusion and Future Directions

While direct evidence for the radioprotective effects of this compound is currently lacking, the well-documented properties of its components, N-acetyl-L-cysteine and folic acid, provide a strong rationale for its investigation as a novel radioprotector. The synergistic potential of a potent free radical scavenger and a key molecule in DNA synthesis and repair is compelling.

Future research should focus on in vitro and in vivo studies to directly evaluate the efficacy and toxicity of this compound. Head-to-head comparisons with established radioprotectors like Amifostine will be crucial in determining its potential clinical utility. Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound will further validate its role as a radioprotective agent.

References

Unveiling the Molecular Blueprint: Gene Expression Analysis to Confirm Folcisteine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for novel therapeutic agents, understanding the precise mechanism of action at the molecular level is paramount. Folcisteine, a compound with purported applications in cellular protection and repair, remains an enigmatic entity in the landscape of molecular medicine. While its therapeutic potential is suggested, a comprehensive analysis of its impact on gene expression is lacking. This guide provides a comparative framework for researchers aiming to elucidate this compound's mechanism of action through gene expression analysis. We present a comparative analysis with well-characterized thiol-based drugs—N-acetylcysteine (NAC), Carbocisteine, and Erdosteine—offering insights into potential signaling pathways and experimental approaches.

Comparative Analysis of Thiol-Based Compounds

To understand the potential molecular pathways influenced by this compound, a comparison with structurally and functionally related compounds is invaluable. N-acetylcysteine (NAC), Carbocisteine, and Erdosteine are mucolytic agents with established antioxidant and anti-inflammatory properties, for which gene expression data are available.

CompoundTherapeutic UseKnown Effects on Gene ExpressionKey Signaling Pathways Implicated
This compound Plant growth regulator, potential for myocardial ischemia protection and neural repair.[1][2]Data not readily available in public databases.Unknown
N-acetylcysteine (NAC) Mucolytic, antioxidant, antidote for acetaminophen (B1664979) toxicity.[3][4]Time-dependent differential expression of transcripts related to cell differentiation, growth inhibition, and cytoskeletal organization.[5][6] Upregulation and downregulation of genes involved in cell growth regulation and various signaling pathways.[7]Wnt-signaling pathway, cAMP-signaling pathway.[7]
Carbocisteine Mucolytic for respiratory disorders.[8]Attenuates the expression of MUC5B, a major mucin gene implicated in COPD.[9] Reduces expression of genes related to inflammation.[8]NF-κB and ERK1/2 MAPK signaling pathways.[8]
Erdosteine Mucolytic, antioxidant, anti-inflammatory for respiratory diseases.[10]Upregulates Interferon-Stimulated Genes (ISGs) and inflammasome components.[11][12] Modulates the expression of genes involved in oxidative stress and innate immune responses.[11][13]Type I Interferon pathway, Inflammasome pathway, Oxidative stress response pathways.[11][12]

Visualizing the Proposed Experimental Workflow

A robust experimental design is critical for generating high-quality gene expression data. The following workflow outlines the key steps for analyzing the effects of this compound and its alternatives on a cellular model.

G cluster_0 Cell Culture & Treatment cluster_1 Gene Expression Analysis cluster_2 Data Analysis & Interpretation cell_culture Select & Culture Appropriate Cell Line (e.g., A549 lung epithelial cells) treatment Treat cells with: - this compound - N-acetylcysteine (NAC) - Carbocisteine - Erdosteine - Vehicle Control cell_culture->treatment time_course Harvest cells at multiple time points (e.g., 1h, 12h, 24h) treatment->time_course rna_extraction RNA Extraction & Quality Control time_course->rna_extraction library_prep Library Preparation (for RNA-Seq) rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-Seq) library_prep->sequencing data_qc Data Quality Control & Pre-processing sequencing->data_qc deg_analysis Differential Gene Expression (DEG) Analysis data_qc->deg_analysis pathway_analysis Pathway & Gene Ontology Enrichment Analysis deg_analysis->pathway_analysis network_analysis Gene Regulatory Network Construction pathway_analysis->network_analysis conclusion Elucidation of this compound's Mechanism of Action network_analysis->conclusion Mechanism of Action Hypothesis G cluster_0 cluster_1 cluster_2 Receptor Receptor MAPK_cascade MAPK Cascade (ERK, p38, JNK) Receptor->MAPK_cascade NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->Transcription_Factors NFkB_pathway->Transcription_Factors ROS Reactive Oxygen Species (ROS) ROS->MAPK_cascade ROS->NFkB_pathway Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) ROS->Antioxidant_Response Gene_Expression Gene Expression (Inflammation, Cell Cycle, Apoptosis, Mucin Production) Antioxidant_Response->Gene_Expression Upregulates antioxidant genes Transcription_Factors->Gene_Expression Modulates transcription This compound This compound This compound->Receptor This compound->ROS Scavenges

References

Safety Operating Guide

Navigating the Safe Disposal of Folcisteine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of folcisteine, a compound used in various research applications. Adherence to these guidelines will help mitigate risks and ensure that waste is handled in an environmentally responsible manner.

Core Safety and Disposal Information

While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential risks such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a hazardous chemical and follow all appropriate safety precautions.

Parameter Guideline References
Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and impervious clothing.[2][3]
Handling Use in a well-ventilated area. Avoid the formation of dust and aerosols. Avoid contact with skin and eyes.[3][4]
Primary Disposal Method Engage a licensed chemical destruction facility or utilize controlled incineration with flue gas scrubbing.[3][4]
Environmental Precautions Do not discharge into sewer systems or allow entry into drains. Prevent contamination of water, soil, and foodstuffs.[3][4]
Spill Cleanup For spills, sweep up the solid material, place it in a suitable, closed container, and label it for disposal.[1][3][4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

Waste Identification and Segregation
  • Identify Waste: All materials contaminated with this compound, including unused or expired chemical, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (PPE), must be treated as chemical waste.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It is crucial to prevent reactions with other chemicals.[5] Store this compound waste in a designated area away from strong acids, bases, and oxidizing or reducing agents.[2]

Containerization and Labeling
  • Select Appropriate Containers: Use chemically compatible, leak-proof containers for waste collection.[6] Ensure containers are in good condition and have secure, tight-fitting lids.[7] Keep containers closed at all times except when adding waste.[7]

  • Properly Label Containers: As soon as you begin accumulating waste, affix a hazardous waste tag. The label must clearly identify the contents as "this compound Waste" and include any known hazard pictograms.[8] This is critical for safe handling and disposal by your institution's Environmental Health and Safety (EH&S) department.[9]

Storage of Waste
  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[5]

  • Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste (e.g., 55 gallons) and the maximum accumulation time (e.g., 12 months) allowed in a satellite accumulation area.[7][9]

Arranging for Final Disposal
  • Contact EH&S: Do not attempt to dispose of this compound waste down the drain or in the regular trash.[4][5] Contact your institution's Environmental Health and Safety (EH&S) or equivalent department to schedule a pickup for the waste.[9]

  • Disposal of Empty Containers: An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][7] Once decontaminated, deface the original label before disposal as regular trash.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Folcisteine_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused chemical, contaminated items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Leak-Proof Waste Container ppe->container label_container Label Container Clearly: 'this compound Waste' + Hazards container->label_container store Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store spill_check Spill or Release? store->spill_check spill_cleanup Follow Spill Protocol: Contain, Clean Up, Package as Waste spill_check->spill_cleanup Yes pickup Request Pickup from Institutional EH&S spill_check->pickup No spill_cleanup->store Re-store Safely end Licensed Chemical Disposal Facility pickup->end

Caption: A workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Folcisteine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in groundbreaking research and development, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Folcisteine, offering procedural, step-by-step guidance to support your laboratory's safety protocols and build a foundation of trust in your chemical handling practices.

Essential Safety Information at a Glance

Proper handling of this compound begins with a clear understanding of its properties and the necessary safety precautions. The following table summarizes key quantitative data for quick reference.

PropertyValueCitations
Molecular Formula C6H9NO3S[1]
Molecular Weight 175.21 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Density 1.427 g/cm³[4][5]
Melting Point 146-148 °C / 258-261 °C (decomposes)[2][6]
Flash Point 219.3 °C[5]
Solubility Soluble in water[2][3]
Recommended Storage -20°C in a dry, well-ventilated area[3][6]

Personal Protective Equipment (PPE) Protocol

When handling this compound, a comprehensive personal protective equipment strategy is your first line of defense against potential exposure. Adherence to these guidelines is critical to ensure personal and environmental safety.

1. Eye and Face Protection:

  • Requirement: Always wear safety glasses with side-shields that conform to EN166, NIOSH (US), or EN 166 (EU) standards.[1][4]

  • Rationale: Protects against dust particles and accidental splashes that can cause serious eye irritation.[4][6]

2. Hand Protection:

  • Requirement: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[4][5] Follow proper glove removal technique to avoid skin contact.[4]

  • Rationale: Prevents skin contact, as this compound can cause skin irritation.[6]

3. Body Protection:

  • Requirement: Wear a lab coat or impervious clothing to protect skin.[4][6] The type of protective equipment should be selected based on the concentration and amount of the substance being used.[1]

  • Rationale: Minimizes the risk of skin exposure from spills or splashes.

4. Respiratory Protection:

  • Requirement: In situations where dust formation is likely, use a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask or a suitable respirator.[1][6] Ensure adequate ventilation, such as working in a chemical fume hood.[4][6]

  • Rationale: this compound may cause respiratory tract irritation if inhaled.[1][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it enters the lab until its final disposal is crucial for maintaining a safe working environment.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] The recommended storage temperature for the powder form is -20°C.[6] Keep the container tightly closed to prevent moisture absorption and contamination.[3][4][5]

Handling and Experimental Use:
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a designated area with adequate exhaust ventilation, such as a chemical fume hood, to minimize inhalation exposure.[4][6]

  • Weighing and Transfer: To prevent dust formation, handle this compound carefully. Avoid creating and inhaling dust.[1][4][5]

  • Spill Management: In the event of a spill, evacuate personnel from the immediate area.[4] Ventilate the area.[2] Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, closed container for disposal.[1][4][5] Avoid generating dust during cleanup.[2] Do not allow the substance to enter drains.[1][5]

Disposal Plan:
  • Waste Collection: Collect all waste material, including unused this compound and contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Disposal Method: this compound waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5] Do not dispose of it in the sewer system or with regular trash.[4][5]

  • Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste.[2] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[4]

Visualizing the Workflow: Safe Handling of this compound

To further clarify the operational procedures, the following diagram illustrates the logical workflow for the safe handling of this compound.

Folcisteine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Don PPE: - Safety Glasses - Gloves - Lab Coat B Work in Ventilated Area (Fume Hood) A->B C Weigh and Handle Carefully to Avoid Dust B->C D Conduct Experiment C->D H Spill Occurs E Collect Waste in Sealed Container D->E F Decontaminate Work Area E->F G Dispose via Licensed Chemical Waste Vendor F->G I Evacuate & Ventilate H->I J Clean with PPE & Contain I->J J->G Dispose of Contaminated Material

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Folcisteine
Reactant of Route 2
Reactant of Route 2
Folcisteine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。